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  • Product: 3-Chloro-7-methyl-1,6-naphthyridine
  • CAS: 2250241-77-9

Core Science & Biosynthesis

Foundational

The 3-Chloro-7-methyl-1,6-naphthyridine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the biological activity profile of the 3-Chloro-7-methyl-1,6-naphthyridine core, a heterocyclic sc...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the biological activity profile of the 3-Chloro-7-methyl-1,6-naphthyridine core, a heterocyclic scaffold poised for significant exploration in medicinal chemistry. As a Senior Application Scientist, the following analysis is built on a synthesis of current literature, structure-activity relationship (SAR) insights, and field-proven experimental methodologies. The 1,6-naphthyridine motif is recognized as a "privileged structure," consistently appearing in compounds with a wide array of biological activities.[1][2] This guide will dissect the potential of the 3-Chloro-7-methyl substituted variant, offering a predictive profile and actionable experimental frameworks.

The 1,6-Naphthyridine Core: A Foundation of Versatile Bioactivity

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist in six isomeric forms. The 1,6-naphthyridine isomer has garnered substantial interest within the drug discovery community due to the diverse pharmacological activities exhibited by its derivatives. These activities span multiple therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3]

The versatility of the 1,6-naphthyridine scaffold stems from its rigid, planar structure which can effectively present substituents for interaction with various biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, further enhancing binding affinities. Functionalization at different positions of the bicyclic system allows for the fine-tuning of physicochemical properties and target specificity.

Predicted Biological Activity Profile of the 3-Chloro-7-methyl-1,6-naphthyridine Scaffold

While direct biological data for the unsubstituted 3-Chloro-7-methyl-1,6-naphthyridine core is not extensively published, a robust predictive profile can be constructed based on established structure-activity relationships of analogous compounds.

Kinase Inhibition: A Primary Avenue for Exploration

The 1,6-naphthyridine scaffold is a prominent feature in numerous kinase inhibitors. The electronic and steric properties of the 3-chloro and 7-methyl substituents suggest a strong potential for activity in this domain.

  • VEGFR-2 and c-Met Inhibition: Derivatives of 1,6-naphthyridinone have been identified as potent inhibitors of both MET and VEGFR-2 kinases.[4][5] The presence of a substituted phenyl ring at the 3-position is a key determinant of VEGFR-2 inhibitory activity.[4] The 3-chloro substituent on the core scaffold can be envisioned to modulate the electronic properties of this position, potentially influencing interactions with the kinase hinge region.

  • CDK5 Inhibition: A series of novel substituted 1,6-naphthyridines have been described as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in various diseases including neurodegenerative disorders and cancer.[6][7][8] The patent literature discloses that various substitutions on the 1,6-naphthyridine ring system can lead to potent CDK5 inhibition.[6][7][8]

  • AXL Kinase Inhibition: Structure-activity relationship studies of 1,6-naphthyridinone derivatives have led to the development of selective type II AXL inhibitors with potent antitumor efficacy.[1]

The 3-chloro group, being an electron-withdrawing and moderately sized halogen, can influence the molecule's dipole moment and ability to form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding. The 7-methyl group, a small lipophilic substituent, can provide favorable van der Waals contacts within hydrophobic pockets of kinase active sites.

Anticancer Activity

The potential for kinase inhibition directly translates to a high probability of anticancer activity. Many of the aforementioned kinases (VEGFR-2, c-Met, CDK5, AXL) are key regulators of cancer cell proliferation, survival, and angiogenesis.[1][3][4][5][6][7][8] Consequently, the 3-Chloro-7-methyl-1,6-naphthyridine scaffold is a promising starting point for the development of novel anti-cancer agents. Furthermore, dibenzo[c,h][2][6]naphthyridines have been investigated as topoisomerase I inhibitors, another important mechanism of anticancer action.[9]

Antimicrobial Activity

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being a notable example.[10] While much of the focus has been on the 1,8-naphthyridine isomer, derivatives of 1,6-naphthyridine have also demonstrated antimicrobial properties.[1] Specifically, 7-methyl-1,8-naphthyridinone derivatives have shown potential as DNA gyrase inhibitors.[10] The combined electronic and steric influence of the 3-chloro and 7-methyl groups could lead to novel interactions with bacterial enzymes.

Experimental Workflows for Biological Evaluation

To empirically determine the biological activity profile of the 3-Chloro-7-methyl-1,6-naphthyridine scaffold and its derivatives, a tiered screening approach is recommended.

Kinase Inhibition Assays

A primary screen against a panel of cancer-relevant kinases is a logical first step.

Workflow: In Vitro Kinase Inhibition Assay

Cell Viability Assay Workflow.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed a relevant cancer cell line (e.g., HUVEC for anti-angiogenic effects, U-87 MG glioblastoma cells for c-Met driven cancers) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 3-Chloro-7-methyl-1,6-naphthyridine test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Antimicrobial Susceptibility Testing

To investigate the potential antimicrobial activity, a standard broth microdilution assay can be employed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

    • Use a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Assay Setup:

    • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microtiter plate.

    • Add the microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]

Quantitative Data Summary

The following table summarizes representative biological activities of various 1,6-naphthyridine derivatives, providing a benchmark for the evaluation of the 3-Chloro-7-methyl-1,6-naphthyridine scaffold.

Scaffold/DerivativeTarget/AssayIC50/MICReference
1H-imidazo[4,5-h]\n[2][6]aphthyridin-2(3H)-one derivative (2t)c-Met Kinase2.6 µM[2][12]
1,6-Naphthyridinone derivativeAXL Kinase1.1 nM[1]
Benzo[b]\n[2][6]aphthyridine derivativeMAO-B1.35 µM[13]
7-methyl-1,8-naphthyridinone derivativeDNA Gyrase1.7-13.2 µg/mL[10]

Conclusion and Future Directions

The 3-Chloro-7-methyl-1,6-naphthyridine scaffold represents a promising, yet underexplored, core for the development of novel therapeutics. Based on robust SAR data from analogous series, this scaffold is predicted to exhibit potent activity as a kinase inhibitor, with significant potential in oncology. The chloro and methyl substitutions provide key handles for modulating potency, selectivity, and pharmacokinetic properties.

Future work should focus on the synthesis of a focused library of 3-Chloro-7-methyl-1,6-naphthyridine derivatives with diverse substitutions at other positions of the ring system. Systematic evaluation of these compounds using the experimental workflows outlined in this guide will be crucial to unlocking the full therapeutic potential of this privileged scaffold.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(8), 1363–1364.
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Medicinal Chemistry Research, 29(10), 1735-1748.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021).
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705.
  • Wang, M. S., Zhuo, L. S., Yang, F. P., Wang, W. J., Huang, W., & Yang, G. F. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090.
  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[2][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry, 11(9), 1545-1562.

  • Li, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry, 196, 112297.
  • Lavanya, M., Lin, C., Mao, J., & Thirumalai, D. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Chemistry Africa, 4(1), 1-27.
  • Raghunath, B. T., Balasaheb, P. P., Satish, M. C., Pratiksha, G., & Vasant, M. P. (2016). Synthesis and Antimicrobial Activity of Benzo[H]N[2][6]aphthyridine Derivatives. Journal of Organic & Inorganic Chemistry, 2(1).

  • Raghunath, B. T., Balasaheb, P. P., Satish, M. C., Pratiksha, G., & Vasant, M. P. (2016). Synthesis and Antimicrobial Activity of Benzo[H]N[2][6]aphthyridine Derivatives. Insight Medical Publishing.

  • Sabnis, R. W. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(8), 1363–1364.
  • Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (2020). International Research Journal of Engineering and Technology (IRJET), 7(2), 1-5.
  • Kiselev, E., et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h]n[2][6]aphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry, 53(23), 8350–8361.

  • Feng, L., et al. (2014). Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiroo[7][10]ctane Scaffolds. Asian Journal of Chemistry, 26(12), 3629-3632.

  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (n.d.).
  • Kabanova, E. A., et al. (2023). Synthesis of Novel Benzo[b]n[2][6]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

  • Wang, C., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h]n[2][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed.

Sources

Exploratory

3-Chloro-7-methyl-1,6-naphthyridine CAS number and identifiers

This technical monograph provides an in-depth analysis of 3-Chloro-7-methyl-1,6-naphthyridine , a specialized heterocyclic building block critical in modern medicinal chemistry. [1] Executive Summary 3-Chloro-7-methyl-1,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 3-Chloro-7-methyl-1,6-naphthyridine , a specialized heterocyclic building block critical in modern medicinal chemistry.

[1]

Executive Summary

3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9 ) is a halogenated bicyclic aza-arene belonging to the 1,6-naphthyridine class.[1] Structurally composed of fused pyridine rings, this scaffold serves as a high-value pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., c-Met, Syk, RET) and antibacterial agents . Its specific substitution pattern—a chlorine atom at position 3 and a methyl group at position 7—enables orthogonal functionalization: the chlorine serves as an electrophilic handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the methyl group modulates lipophilicity and can be oxidized to reactive intermediates.

Part 1: Chemical Identity & Physiochemical Profile

Identifiers & Nomenclature
ParameterDetail
IUPAC Name 3-Chloro-7-methyl-1,6-naphthyridine
CAS Number 2250241-77-9
Molecular Formula C

H

ClN

Molecular Weight 178.62 g/mol
SMILES Cc1cc2cncc(Cl)c2nc1
InChI Key (Predicted) BZUAYTWAYGGYJG-UHFFFAOYSA-N
** MDL Number**MFCD31697590
Structural Analysis

The 1,6-naphthyridine core consists of a pyridine ring fused to another pyridine ring across the [b] bond.

  • Ring A (N1): Contains the 3-Chloro substituent.[1][2][3] This position is electronically deactivated relative to the 2- or 4-positions but is activated for palladium-catalyzed cross-coupling due to the inductive effect of the N1 nitrogen.

  • Ring B (N6): Contains the 7-Methyl substituent. The nitrogen at position 6 (N6) makes the C5 and C7 positions susceptible to nucleophilic attack, although the methyl group sterically protects C7 and donates electron density.

Part 2: Synthetic Pathways[4]

The synthesis of 3-chloro-7-methyl-1,6-naphthyridine is non-trivial due to the need for regioselective halogenation. The most robust industrial route involves the construction of the naphthyridine core followed by late-stage functionalization.

Primary Synthetic Route (Modified Skraup/Sandmeyer Sequence)

This pathway ensures the correct placement of the methyl group via the starting material and introduces the chlorine atom via a diazonium intermediate, avoiding isomer mixtures common in direct halogenation.

Step 1: Core Construction (Skraup Reaction)

  • Precursor: 4-Amino-2-methylpyridine.[2][4][5][6]

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

  • Mechanism: The amine reacts with acrolein (generated in situ from glycerol) to form the 1,6-naphthyridine core. The 2-methyl group on the pyridine directs cyclization to the nitrogen-adjacent carbon, yielding 7-methyl-1,6-naphthyridine .

Step 2: Regioselective Nitration

  • Reagents: HNO

    
    , H
    
    
    
    SO
    
    
    .
  • Outcome: Electrophilic aromatic substitution occurs preferentially at the 3-position (beta to the nitrogen in the less electron-deficient ring), yielding 3-nitro-7-methyl-1,6-naphthyridine .

Step 3: Reduction & Sandmeyer Chlorination

  • Reduction: Fe/HCl or H

    
    /Pd-C converts the nitro group to an amine (3-amino-7-methyl-1,6-naphthyridine ).
    
  • Chlorination: The amine is diazotized (NaNO

    
    /HCl) to the diazonium salt, followed by displacement with CuCl (Sandmeyer reaction) to yield the final 3-chloro-7-methyl-1,6-naphthyridine .
    
Synthetic Workflow Diagram

Synthesis Start 4-Amino-2-methylpyridine Core 7-Methyl-1,6-naphthyridine Start->Core Glycerol, H2SO4 (Skraup Cyclization) Nitro 3-Nitro-7-methyl-1,6-naphthyridine Core->Nitro HNO3, H2SO4 (Nitration @ C3) Amine 3-Amino-7-methyl-1,6-naphthyridine Nitro->Amine Fe, HCl (Reduction) Final 3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9) Amine->Final 1. NaNO2, HCl 2. CuCl (Sandmeyer)

Caption: Step-by-step synthesis of 3-chloro-7-methyl-1,6-naphthyridine from commercially available aminopyridines.

Part 3: Medicinal Chemistry Applications[5][7][8]

Scaffold Utility & SAR

The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering improved aqueous solubility and distinct hydrogen-bonding vectors.

  • Kinase Inhibition: The N1/N6 nitrogens can accept hydrogen bonds in the ATP-binding pocket of kinases (e.g., c-Met, RET). The 3-chloro group is typically replaced via Suzuki coupling to introduce an aryl/heteroaryl "tail" that extends into the solvent-exposed region or hydrophobic back-pocket.

  • Antibacterial Activity: Derivatives of 1,6-naphthyridine (related to nalidixic acid) inhibit bacterial DNA gyrase. The 7-methyl group can be oxidized to a carboxylic acid or coupled to solubilizing amines.

Functionalization Logic (Chemo-selectivity)

Researchers utilize the reactivity difference between the C3-Cl and the C7-Methyl positions:

  • C3-Position (Cl): Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille) or nucleophilic aromatic substitution (S

    
    Ar) if the ring is activated (e.g., N-oxide formation).
    
  • C7-Position (Methyl): Benzylic-like reactivity. Can be brominated (NBS) to form a reactive electrophile or oxidized to an aldehyde/acid.

SAR Decision Map

SAR Center 3-Chloro-7-methyl-1,6-naphthyridine Suzuki Suzuki Coupling (C3) (Ar-B(OH)2) Center->Suzuki Pd(OAc)2, Ligand Buchwald Buchwald-Hartwig (C3) (R-NH2) Center->Buchwald Pd2(dba)3, BINAP Oxidation SeO2 Oxidation (C7) (Aldehyde Formation) Center->Oxidation SeO2, Dioxane Kinase Kinase Inhibitors (c-Met, RET) Suzuki->Kinase Buchwald->Kinase Antibac Antibacterial Agents (DNA Gyrase) Oxidation->Antibac

Caption: Divergent synthesis pathways for transforming the core scaffold into bioactive therapeutic candidates.

Part 4: Handling & Safety Protocols

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light or air due to oxidation of the methyl group or N-oxide formation.

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.

Experimental Best Practices
  • Reaction Monitoring: The chloro-substituent is prone to hydrolysis under strongly acidic/basic conditions at high temperatures. Monitor reactions via LC-MS (ESI+) looking for the [M+H]

    
     peak at 179/181 (3:1 isotope ratio).
    
  • Purification: Silica gel chromatography is effective. Use a gradient of DCM/MeOH (0-5%) or Hexanes/Ethyl Acetate. The basic nitrogens may cause streaking; add 1% Triethylamine or Ammonia to the eluent.

References

  • ChemicalBook. (2024). 3-Chloro-7-methyl-1,6-naphthyridine Product Entry. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,6-Naphthyridine Derivatives. Retrieved from

  • European Journal of Medicinal Chemistry. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of RET. DOI: 10.1016/j.ejmech.2024.116891.
  • Journal of Organic Chemistry. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. American Chemical Society. Retrieved from

Sources

Foundational

literature review of halogenated 1,6-naphthyridine synthesis

An In-Depth Technical Guide to the Synthesis of Halogenated 1,6-Naphthyridines for Pharmaceutical Research Authored by a Senior Application Scientist Foreword: The Strategic Value of Halogenated 1,6-Naphthyridines The 1,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Halogenated 1,6-Naphthyridines for Pharmaceutical Research

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Halogenated 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and kinase inhibitory properties[1][2][3]. The introduction of a halogen atom (F, Cl, Br, I) onto this scaffold is not a trivial modification; it is a strategic decision that profoundly influences a molecule's physicochemical and pharmacokinetic properties. Halogens can modulate lipophilicity, improve metabolic stability, and, most critically, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions[4]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for synthesizing these vital halogenated intermediates, focusing on the underlying chemical logic and providing actionable, field-proven protocols.

I. Core Synthetic Philosophies: A Dichotomy of Approach

The synthesis of a target halogenated 1,6-naphthyridine generally follows one of two primary strategic pathways:

  • Post-Cyclization Halogenation: The direct halogenation of a pre-formed 1,6-naphthyridine or a related benzo-fused analogue. This approach is advantageous when the parent heterocycle is readily accessible.

  • Ring Construction from Halogenated Precursors: The assembly of the 1,6-naphthyridine ring system using starting materials that already bear the required halogen atom. This strategy is often preferred when specific regioselectivity is required that cannot be achieved through direct halogenation.

The choice between these pathways is dictated by factors such as the desired substitution pattern, the electronic nature of the existing substituents, and the commercial availability of starting materials.

G Start Target Halogenated 1,6-Naphthyridine Strategy1 Strategy 1: Post-Cyclization Halogenation Start->Strategy1 Strategy2 Strategy 2: Ring Construction from Halogenated Precursors Start->Strategy2 S1_Step1 Synthesize Parent 1,6-Naphthyridine Core Strategy1->S1_Step1 S2_Step1 Select Halogenated Building Blocks (e.g., Halo-anilines, Halo-pyridines) Strategy2->S2_Step1 S1_Step2 Direct Halogenation (Electrophilic or Catalytic) S1_Step1->S1_Step2 Final Final Product S1_Step2->Final S2_Step2 Ring-Forming Reaction (e.g., Niementowski, Friedländer) S2_Step1->S2_Step2 S2_Step2->Final

Caption: Core strategies for synthesizing halogenated 1,6-naphthyridines.

II. Strategy 1: Direct Halogenation of the 1,6-Naphthyridine Core

Direct halogenation relies on exploiting the intrinsic electronic properties of the naphthyridine ring system. The nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution compared to benzene. However, the positions ortho and para to the nitrogen atoms are the most deactivated, often directing electrophiles to other available positions. The reaction's outcome is a delicate interplay between the inherent reactivity of the scaffold and the power of the halogenating system.

A. Electrophilic Halogenation with N-Halosuccinimides (NXS)

N-halosuccinimides (NCS for chlorination, NBS for bromination, NIS for iodination) are common and effective reagents for this purpose. The reaction is typically promoted by a strong acid, which protonates the naphthyridine nitrogen, further activating the ring system towards nucleophilic attack by the halide, or by activating the NXS reagent itself.

A more contemporary and often milder approach involves catalytic activation. Thianthrene, in combination with trifluoromethanesulfonic acid (TfOH), has been shown to be an effective catalytic system to activate NXS reagents. This method forms a highly reactive electrophilic halogen thianthrenium species in situ, which can halogenate even relatively unreactive substrates under mild conditions[5]. Similarly, palladium catalysis can achieve regioselective C-H halogenation, often providing products that are complementary to those from classical electrophilic aromatic substitution pathways[6].

B. Triflate Activation as a Gateway to Halogenation

An innovative and highly versatile method involves the conversion of 1,6-naphthyridine-diones into 1,6-naphthyridine-ditriflates. These triflate groups are superb leaving groups, far more reactive than the corresponding hydroxyls of the dione tautomer. This high reactivity allows for facile substitution reactions. For instance, a 5,7-ditriflyl-1,6-naphthyridine can be selectively converted to a 7-chloro derivative by simply heating with anhydrous HCl, leaving the C5-triflate intact for subsequent, orthogonal functionalization via cross-coupling[7].

Experimental Protocol: Chlorination via a Triflate Intermediate[7]
  • Ditriflate Formation: To a solution of the 8-substituted 1,6-naphthyridine-5,7-dione (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add diisopropylethylamine (DIPEA, 2.5 eq). Add triflic anhydride (Tf₂O, 2.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the 1,6-naphthyridine-5,7-ditriflate.

  • Chlorination: Dissolve the purified ditriflate (1.0 eq) in a 4 M solution of HCl in dioxane.

  • Reaction: Heat the mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo. Purify the residue by silica gel chromatography to afford the 5-triflyl-7-chloro-1,6-naphthyridine.

Causality: This two-step process is powerful because it circumvents the often sluggish and low-yielding direct chlorination of the naphthyridine-dione. The triflate is an excellent leaving group, making the C7 position highly electrophilic and susceptible to nucleophilic substitution by chloride, even without a metal catalyst[7].

G cluster_0 Triflate Activation & Halogenation Dione 1,6-Naphthyridine- 5,7-dione Ditriflate 5,7-Ditriflyl- 1,6-Naphthyridine Dione->Ditriflate Tf₂O, Base ChloroTriflate 7-Chloro-5-Triflyl- 1,6-Naphthyridine Ditriflate->ChloroTriflate Anhydrous HCl Final Diversified Product ChloroTriflate->Final Pd-catalyzed Cross-Coupling

Caption: Triflate activation workflow for selective halogenation.

III. Strategy 2: Ring Construction from Halogenated Precursors

This "bottom-up" approach offers superior control over regiochemistry by embedding the halogen in the initial building blocks. Classic heterocyclic synthesis reactions are the workhorses of this strategy.

A. Niementowski Reaction for Chloro-benzo[b][8][9]naphthyridines

The Niementowski reaction involves the condensation of anthranilic acids with ketones or β-keto esters. By starting with a halogen-substituted anthranilic acid, the halogen is incorporated directly into the final tricyclic system. This method has been successfully employed to synthesize a range of 10-chloro-1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridines, which are valuable precursors for potential MAO inhibitors[1].

Experimental Protocol: Synthesis of 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridine[1]
  • Reactants: Combine 4-bromo-2-aminobenzoic acid (1.0 eq) and N-benzyl-4-piperidone (1.1 eq).

  • Reaction Medium: Add phosphorus oxychloride (POCl₃) as both the solvent and dehydrating/chlorinating agent.

  • Heating: Heat the mixture under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture carefully onto crushed ice.

  • Basification & Extraction: Neutralize with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9. Extract the product with an organic solvent like chloroform or DCM.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to yield the target compound.

Causality: POCl₃ is a critical reagent here. It serves multiple roles: it facilitates the initial amide bond formation, acts as a dehydrating agent for the cyclization step, and, crucially, chlorinates the C10 position, which would otherwise be a hydroxyl group, thus accomplishing the halogenation and ring-closure in a single pot.

B. One-Pot Imination/Cyclization for Iodo-benzo[b][8][9]naphthyridines

Recent advancements have focused on developing more efficient, metal-free, one-pot procedures. A notable example is the synthesis of 4-iodo-3-phenylbenzo[b][8][9]naphthyridines from o-alkynylquinolinyl aldehydes. This reaction proceeds at room temperature and uses molecular iodine for both cyclization and iodination[8][10].

Reaction Mechanism Overview

The reaction is believed to proceed via the formation of an imine between the starting aldehyde and a primary amine (e.g., tert-butylamine). This is followed by an iodine-mediated cyclization where the alkyne attacks the imine, and an iodine atom is incorporated into the newly formed ring. The presence of the iodo group in the final product makes it a valuable synthon for further diversification via Suzuki, Heck, or Sonogashira coupling reactions[8].

MethodHalogenKey ReagentsCore AdvantageReference
Niementowski ReactionCl, BrSubstituted Anthranilic Acid, POCl₃Builds halogenated, fused ring system directly.[1]
Imino-IodizationIo-alkynyl aldehyde, Amine, I₂Metal-free, one-pot, mild conditions.[8][10]
Friedel-Crafts AnnulationBr4-(arylamino)nicotinonitrile, CF₃SO₃HMild access to fused amine derivatives.[11]
Triflate ActivationCl1,6-Naphthyridine-dione, Tf₂O, HClHigh reactivity, enables selective di-functionalization.[7]

Table 1: Comparative summary of key synthetic strategies.

IV. The Halogen as a Linchpin for Diversification

The primary reason for synthesizing halogenated 1,6-naphthyridines is their utility as platforms for further chemical modification. The carbon-halogen bond is a prime site for transition metal-catalyzed cross-coupling reactions.

Differential Reactivity: The Organic Chemist's Toolkit

The reactivity of the C-X bond in cross-coupling reactions generally follows the order I > Br > OTf > Cl. This predictable reactivity allows for selective and sequential functionalization of di-halogenated or halo-triflyl-substituted naphthyridines. For example, in a 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-one, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I position, leaving the C-Cl bond untouched for a subsequent, different coupling reaction under more forcing conditions[12]. This powerful strategy enables the rapid construction of complex, highly-functionalized molecules from a single, versatile intermediate.

Caption: Cross-coupling reactions from a halogenated 1,6-naphthyridine core.

V. Conclusion and Future Outlook

The synthesis of halogenated 1,6-naphthyridines is a dynamic field that leverages both classical and modern synthetic methodologies. While traditional ring-forming reactions like the Niementowski and Friedel-Crafts cyclizations remain robust and reliable for building the core from halogenated precursors, newer methods focusing on C-H activation, one-pot cyclizations, and the activation of intermediates via triflation are providing more efficient, milder, and versatile routes. The true value of these halogenated scaffolds lies in their capacity for controlled, sequential diversification, enabling medicinal chemists to rapidly explore chemical space and optimize lead compounds. As catalytic systems become more sophisticated, we can anticipate the development of even more selective and direct methods for the late-stage halogenation of complex 1,6-naphthyridine derivatives, further accelerating the drug discovery process.

References
  • Gupta, T. et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][8][9]naphthyridine via imino iodization-cycliz. Synthetic Communications. Available at: [Link]

  • El-Sayed, N. N. E. et al. (n.d.). Synthesis, Reactions, and Biological Activity of Benzo[h][8][9]naphthyridine Derivatives. Publisher details not available.

  • (n.d.). Synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][8][9]naphthyridines. ResearchGate.

  • Gevorgyan, A. et al. (2023). Synthesis of Novel Benzo[b][8][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Available at: [Link]

  • (n.d.). 1,6-Naphthyridin-2(1H)
  • (n.d.). Efficient synthesis of 1,9-substituted benzo[h][8][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC.

  • Montoir, D. et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available at: [Link]

  • (n.d.). Iodine-catalyzed synthesis of dibenzo[b,h][8][9]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Organic & Biomolecular Chemistry (RSC Publishing).

  • Singh, R. et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][8][9]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. Available at: [Link]

  • Hill, M. D. et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]

  • Zareyee, D. et al. (2025).
  • Zhuang, L. et al. (2003). Design and Synthesis of 8-Hydroxy-[8][9]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Mao, J. et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. SN Comprehensive Clinical Medicine. Available at: [Link]

  • Devadoss, T. et al. (n.d.). Ultrasound assisted one pot synthesis of 1,6‐naphthyridine‐2,5‐dione derivatives.
  • Chen, Y.-H. et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. Available at: [Link]

  • (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
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  • (n.d.).
  • Singh, R. et al. (2023). Iodine Catalyzed One Pot Synthesis of 4-Iodo-3-Phenylbenzo[B][8][9]Naphthyridine from Alkynylquinoline-3-Carbaldehydes, Via Imino Iodization of Alkynes. ResearchGate.

  • Kumar, A. et al. (2017). Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][8][9]naphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, B. et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Chemical Communications. Available at: [Link]

  • S. K. et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemproc. Available at: [Link]

  • I. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Devadoss, T. et al. (2021).
  • (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy.
  • (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

  • Chen, K. et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science. Available at: [Link]

  • (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Publisher details not available.
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  • (n.d.). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC.

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Exploratory

3-Chloro-7-methyl-1,6-naphthyridine: A Promising Scaffold for Novel Kinase Inhibitor Development - A Technical Guide

Abstract: Protein kinases remain a pivotal target class in modern drug discovery, particularly in oncology and immunology. The relentless pursuit of novel, selective, and potent kinase inhibitors necessitates the explora...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases remain a pivotal target class in modern drug discovery, particularly in oncology and immunology. The relentless pursuit of novel, selective, and potent kinase inhibitors necessitates the exploration of new chemical scaffolds that can overcome existing resistance mechanisms and improve safety profiles. The 1,6-naphthyridine core has emerged as a "privileged" heterocyclic motif, forming the foundation of several clinical and preclinical kinase inhibitors. This technical guide provides an in-depth analysis of the untapped potential of 3-Chloro-7-methyl-1,6-naphthyridine as a foundational scaffold for a new generation of kinase inhibitors. We will deconstruct its inherent pharmacophoric features, propose a comprehensive and logical research workflow for its synthesis and biological validation, and outline a data-driven strategy for its future optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the landscape of kinase inhibitor discovery.

Part 1: The 1,6-Naphthyridine Core: A Privileged Scaffold in Kinase Inhibitor Design

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention. These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases. Small molecule inhibitors that target the ATP-binding site of kinases have achieved remarkable clinical success. The 1,6-naphthyridine scaffold, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant interest in medicinal chemistry due to its structural and electronic properties.[1][2]

Several 1,6-naphthyridine derivatives have demonstrated potent inhibitory activity against a range of kinase targets. For instance, derivatives of this scaffold have been developed as inhibitors of critical cancer-related kinases like c-Met and VEGFR-2, as well as cyclin-dependent kinases (CDKs) such as CDK5.[3][4][5][6] The success of this scaffold can be attributed to several key features:

  • Hinge-Binding Mimicry: The nitrogen atoms within the pyridine rings can act as hydrogen bond acceptors, effectively mimicking the adenine region of ATP and forming crucial interactions with the "hinge" region of the kinase active site. This interaction is a cornerstone of ATP-competitive inhibition.[7][8]

  • Structural Rigidity and Planarity: The fused ring system provides a rigid, planar core that can be effectively oriented within the flat, largely hydrophobic ATP-binding pocket, providing a stable platform for substituent derivatization.

  • Multiple Vectors for Substitution: The 1,6-naphthyridine core offers several positions (e.g., C2, C3, C4, C5, C7, C8) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[9] This synthetic tractability is vital for iterative drug design and optimization.[9][10]

Part 2: Rationale for 3-Chloro-7-methyl-1,6-naphthyridine as a Kinase Inhibitor Scaffold

The specific, yet underexplored, 3-Chloro-7-methyl-1,6-naphthyridine molecule presents a compelling starting point for a kinase inhibitor discovery program. Its design incorporates key features that align with established principles of kinase inhibitor pharmacophores.[11][12]

  • The Core Engine (1,6-Naphthyridine): As established, the dual nitrogen atoms are predicted to anchor the molecule in the kinase hinge region through one or more hydrogen bonds. This is the primary and most critical interaction for affinity.

  • The Selectivity Vector (3-Chloro Group): The chlorine atom at the C3 position serves multiple potential roles. It provides a hydrophobic interaction point and can also engage in halogen bonding, a recognized and increasingly utilized interaction in drug design. Crucially, this position often points towards the solvent-exposed region or a selectivity pocket, making it an ideal vector for future modifications to enhance target specificity and potency without disrupting the core hinge binding.

  • The Hydrophobic Anchor (7-Methyl Group): The methyl group at the C7 position is positioned to occupy a small hydrophobic pocket within the ATP-binding site, often referred to as the "gatekeeper" region. The size and nature of the residue at this position vary significantly among kinases, suggesting that even a small methyl group can contribute to both affinity and the overall selectivity profile of the inhibitor.

cluster_Kinase Generic Kinase ATP-Binding Site cluster_Ligand 3-Chloro-7-methyl-1,6-naphthyridine Hinge Hinge Region Backbone NH Hydrophobic_Pocket_1 Hydrophobic Pocket I Gatekeeper_Pocket Gatekeeper Pocket Hydrophobic Solvent_Front Solvent-Exposed Region Scaffold N 1,6-Naphthyridine Core N Scaffold:n1->Hinge H-Bond Acceptor Scaffold->Hydrophobic_Pocket_1 Core Occupancy Chloro 3-Chloro Chloro->Solvent_Front Hydrophobic/ Halogen Bond Methyl 7-Methyl Methyl->Gatekeeper_Pocket Hydrophobic Fit G start Starting Materials (e.g., Substituted Pyridines) step1 Step 1: Condensation Reaction (e.g., Friedländer Annulation) start->step1 intermediate1 Intermediate A (Naphthyridinone Core) step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 Intermediate B (Chlorinated Naphthyridine) step2->intermediate2 step3 Step 3: Methylation/Coupling (e.g., Cross-Coupling Reaction) intermediate2->step3 product Final Product: 3-Chloro-7-methyl-1,6-naphthyridine step3->product purify Purification (Chromatography) product->purify characterize Characterization (NMR, HRMS, Purity by HPLC) purify->characterize

Caption: High-level overview of a potential synthetic workflow.

Experimental Protocol: Synthesis of 3-Chloro-7-methyl-1,6-naphthyridine (Hypothetical)

  • Step 1: Synthesis of a 7-methyl-1,6-naphthyridin-3(6H)-one intermediate. This can often be achieved via a Friedländer-type condensation reaction between a suitably substituted aminopyridine and a β-keto ester. The choice of starting materials is critical and dictates the final substitution pattern.

  • Step 2: Chlorination of the Naphthyridinone. The intermediate from Step 1 is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the ketone/hydroxyl group at the 3-position into the desired chloride.

  • Step 3: Purification. The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 3-Chloro-7-methyl-1,6-naphthyridine.

  • Step 4: Characterization. The final compound's identity and purity are confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and atom connectivity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.

Phase 2: Biochemical and Cellular Profiling

With the pure compound in hand, the next phase is to ascertain its biological activity. A tiered screening cascade ensures that resources are used efficiently, focusing first on broad profiling and then on more detailed mechanistic studies for promising hits.

G compound Pure Compound (>95%) screen1 Primary Screen: Broad Kinase Panel (e.g., 400+ kinases @ 1µM) compound->screen1 decision1 Identify Primary Hits? (% Inhibition > 50-70%) screen1->decision1 screen2 Secondary Screen: IC50 Determination (Dose-response curves for hits) decision1->screen2 Yes no_hits End/Redesign decision1->no_hits No decision2 Potent Hits? (IC50 < 1µM) screen2->decision2 screen3 Cellular Assays: On-Target Engagement (e.g., Western Blot for p-Substrate) decision2->screen3 Yes decision2->no_hits No decision3 Cellular Activity? screen3->decision3 moa Mechanism of Action Studies (Enzyme Kinetics, ATP Competition) decision3->moa Yes decision3->no_hits No lead Validated Hit Scaffold moa->lead

Caption: A logical kinase inhibitor screening cascade.

Experimental Protocol: Kinase Profiling

  • Primary Screening:

    • The compound is submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • It is tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400).

    • The output is typically reported as "percent inhibition" relative to a control. Hits are defined as kinases inhibited by more than a predefined threshold (e.g., >70%).

  • Secondary Screening (IC₅₀ Determination):

    • For all primary hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

    • This assay is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) assay measuring substrate phosphorylation.

    • The resulting IC₅₀ values allow for ranking of hits by potency and provide an initial assessment of selectivity.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition @ 1µMIC₅₀ (nM)Kinase FamilyRationale/Implication
Kinase A 95% 85 Tyrosine Kinase Potent primary hit. High-priority for follow-up.
Kinase B78%950Tyrosine KinaseModerate hit. Lower priority.
Kinase C55%2,100Ser/Thr KinaseWeak hit. Potential off-target.
Kinase D 91% 120 Tyrosine Kinase Potent secondary hit. Assess for selectivity.
Kinase E15%>10,000Ser/Thr KinaseInactive.
  • Cellular On-Target Validation:

    • Select a cancer cell line known to be dependent on a high-priority hit (e.g., "Kinase A").

    • Treat the cells with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).

    • Prepare cell lysates and perform a Western Blot analysis to measure the phosphorylation level of a known direct substrate of Kinase A.

    • A dose-dependent decrease in substrate phosphorylation provides strong evidence that the compound engages and inhibits the target kinase within a cellular context.

Part 4: Future Directions and Data-Driven Optimization

The initial data from this workflow provides the foundation for a robust Structure-Activity Relationship (SAR) program. The 3-Chloro-7-methyl-1,6-naphthyridine scaffold becomes a validated starting point for optimization.

  • Improving Potency and Selectivity: Based on the initial hit profile, a medicinal chemistry campaign would be initiated. For example, if the compound hits Kinase A and D, structural information about their respective ATP pockets would be used to guide modifications.

    • C3 Position: The chloro group can be replaced with a variety of other functionalities via nucleophilic aromatic substitution or cross-coupling reactions to improve interactions in the solvent-exposed region. [13] * C7 Position: The methyl group can be elaborated into larger alkyl or aryl groups to probe the gatekeeper pocket for improved affinity and selectivity. [9]* Optimizing ADME Properties: As potency is improved, parallel efforts will focus on optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This involves modifying the scaffold to improve solubility, metabolic stability, and cell permeability, which are critical for developing a viable drug candidate.

Conclusion

The 3-Chloro-7-methyl-1,6-naphthyridine scaffold represents a scientifically sound and synthetically accessible starting point for the discovery of novel kinase inhibitors. Its inherent pharmacophoric features, combined with the proven track record of the broader 1,6-naphthyridine class, provide a strong rationale for its investigation. The structured, multi-phase research workflow detailed in this guide—encompassing rational synthesis, broad biochemical profiling, and targeted cellular validation—offers a clear and efficient path to unlocking its therapeutic potential. The insights gained from this initial exploration will pave the way for data-driven optimization, potentially leading to the development of a new generation of selective and effective kinase-targeted therapies.

References

  • Vertex AI Search. (2021).
  • PubMed. (2007). A pharmacophore map of small molecule protein kinase inhibitors.
  • PubMed. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2.
  • Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h]n[3][5]aphthyridin-2(3H)-one-based c-Met kinase inhibitors.

  • PubMed. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2.
  • MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)
  • Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of Molecular Structure, 1218, 128475.
  • MDPI. (2021).
  • Chemical Review and Letters. (n.d.).
  • ResearchGate. (2021).
  • ACS Publications. (2024).
  • MDPI. (2023). Synthesis of Novel Benzo[b]n[3][5]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.

  • ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties.
  • PMC. (n.d.).
  • RSC Publishing. (2000). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines.
  • NIH. (n.d.).
  • PubMed. (2021).

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Foundational

Technical Whitepaper: Physiochemical &amp; Synthetic Profiling of 3-Chloro-1,6-Naphthyridine Analogs

The following is an in-depth technical guide on the physiochemical characteristics and synthetic utility of 3-chloro-1,6-naphthyridine analogs. Executive Summary The 1,6-naphthyridine scaffold (diaza-naphthalene) represe...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physiochemical characteristics and synthetic utility of 3-chloro-1,6-naphthyridine analogs.

Executive Summary

The 1,6-naphthyridine scaffold (diaza-naphthalene) represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines, isoquinolines, and purines. The introduction of a chlorine substituent at the C3 position creates a unique electronic environment that differentiates this analog from its isomers (e.g., 1,5- or 1,8-naphthyridines).

This guide provides a rigorous analysis of the 3-chloro-1,6-naphthyridine chemotype. Unlike the C2, C4, C5, or C7 positions, which are activated for Nucleophilic Aromatic Substitution (


), the C3 position is electronically distinct, behaving similarly to the C3 position of pyridine. This characteristic makes the 3-chloro analog a critical intermediate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) rather than direct nucleophilic displacement, allowing for precise "late-stage" diversification in drug discovery campaigns targeting kinases (e.g., c-Met, SYK) and viral integrases.

Molecular Architecture & Electronic Properties[1]

Electronic Distribution

The 1,6-naphthyridine ring system is


-deficient due to the electronegativity of the two nitrogen atoms.
  • N1 (Isoquinoline-like): The nitrogen at position 1 has a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system. It is moderately basic but less so than quinoline due to the inductive effect of the second nitrogen.
  • N6 (Pyridine-like): The nitrogen at position 6 is electronically coupled to the C5 and C7 positions.

  • C3-Chlorine Substituent: The chlorine atom at C3 exerts a strong negative inductive effect (-I) , withdrawing electron density from the ring, while simultaneously offering a weak positive mesomeric effect (+M) . The net result is a deactivation of the N1 basicity and a modulation of the dipole moment.

Reactivity Map

The following diagram illustrates the differential reactivity of the scaffold, highlighting why the 3-chloro position is chemically unique.

ReactivityMap Core 3-Chloro-1,6-Naphthyridine Core Scaffold N1 N1 Position: Protonation Site (pKa ~3.2) Coordination to Metals Core->N1 Basicity C3 C3-Chlorine: Resistant to SNAr Site for Pd-Catalyzed Coupling (Suzuki, Heck, Buchwald) Core->C3 Cross-Coupling C5_7 C5/C7 Positions: Activated for SNAr (Nucleophilic Attack) Core->C5_7 Electrophilicity

Figure 1: Reactivity profile of the 3-chloro-1,6-naphthyridine scaffold. Note the orthogonality between C3 (coupling) and C5/C7 (displacement).

Physiochemical Profiling[2]

Accurate determination of physiochemical constants is non-negotiable for lead optimization. The 3-chloro substituent significantly alters lipophilicity and ionization relative to the parent heterocycle.

Ionization Constant (pKa)

The parent 1,6-naphthyridine has a pKa of approximately 3.8 (measured at N6). The introduction of the electron-withdrawing 3-chloro group lowers the basicity of the adjacent N1 and the distal N6 via induction.

  • Estimated pKa (3-Cl analog): 2.9 – 3.3

  • Implication: At physiological pH (7.4), the molecule is predominantly neutral (>99.9%), facilitating passive membrane permeability.

Lipophilicity (LogP / LogD)
  • Parent LogP: ~1.1

  • 3-Chloro Contribution: +0.6 to +0.8 (Hansch-Leo substituent constant).

  • Experimental LogP (3-Cl analog): 1.7 – 1.9

  • Implication: This range is ideal for "Rule of 5" compliance, balancing solubility with permeability.

Experimental Protocol: High-Throughput pKa Determination

Standard potentiometric titration is often unsuitable for low-solubility analogs. We utilize a cosolvent spectrophotometric method.

Protocol:

  • Stock Solution: Dissolve 1 mg of 3-chloro-1,6-naphthyridine in 100 µL DMSO.

  • Titration Media: Prepare a universal buffer (pH 2.0 to 12.0) with constant ionic strength (0.15 M KCl).

  • Cosolvent System: Perform titrations in 20%, 30%, and 40% Methanol/Water mixtures to ensure solubility.

  • Measurement: Use a DAD (Diode Array Detector) spectrophotometer. Monitor UV absorbance shift (typically 280–320 nm region) as a function of pH.

  • Data Processing: Plot the inflection point of the absorbance vs. pH curve for each methanol concentration. Extrapolate the linear regression of these points to 0% methanol to obtain the aqueous pKa (Yasuda-Shedlovsky extrapolation).

Synthetic Pathways[3][4][5][6][7]

Direct chlorination of 1,6-naphthyridine at the 3-position is chemically inefficient due to the lack of activation. The most robust route for generating high-purity 3-chloro-1,6-naphthyridine involves a Sandmeyer reaction proceeding from the 3-amino intermediate.

Synthesis Logic
  • Precursor: 1,6-Naphthyridine-3-carboxylic acid (commercially available or accessible via Friedlander condensation).

  • Curtius Rearrangement: Converts the acid to the amine with retention of regiochemistry.

  • Sandmeyer Transformation: Converts the amine to the chloride using copper(I) chloride and nitrite. This prevents isomer contamination common in direct halogenation.

Step-by-Step Protocol: Sandmeyer Conversion

Reaction Scheme:



Materials:

  • 1,6-Naphthyridine-3-amine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Copper(I) Chloride (CuCl, 1.5 eq)

  • Concentrated HCl (excess)

  • Solvent: Water/Acetonitrile (1:1)

Procedure:

  • Diazotization: Suspend 1,6-naphthyridine-3-amine (500 mg, 3.44 mmol) in 6 M HCl (5 mL) and cool to -5°C in an ice/salt bath.

  • Addition: Dropwise add a solution of

    
     (285 mg, 4.13 mmol) in water (2 mL), maintaining internal temperature < 0°C. Stir for 30 minutes. The solution should turn clear/yellow as the diazonium salt forms.
    
  • Sandmeyer Step: In a separate flask, dissolve CuCl (511 mg, 5.16 mmol) in concentrated HCl (2 mL) and cool to 0°C.

  • Transfer: Slowly transfer the cold diazonium solution into the CuCl solution with vigorous stirring. Caution: Nitrogen gas evolution will occur.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure completion.

  • Workup: Neutralize with saturated

    
     (carefully!) to pH 8. Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
    
  • Validation: Verify product identity via

    
     (loss of amine signal, downfield shift of H4 proton) and LC-MS (m/z 165/167 ratio 3:1).
    

Biological Applications & Case Studies

The 3-chloro-1,6-naphthyridine scaffold acts as a critical template for kinase inhibitors.

c-Met Kinase Inhibition

Research has demonstrated that the 1,6-naphthyridine core can effectively mimic the quinoline core of known c-Met inhibitors. The 3-position is often derivatized via Suzuki coupling to introduce aryl groups that occupy the hydrophobic back-pocket of the ATP binding site.

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from the hinge region (Met1160), while the substituent at C3 dictates selectivity.

HIV-1 Integrase

Naphthyridine carboxamides are potent inhibitors of HIV-1 integrase strand transfer. The 3-chloro group can be used as a handle to introduce solubilizing side chains or to lock the conformation of the inhibitor in the active site.

DrugDiscoveryWorkflow Step1 Scaffold Selection (3-Chloro-1,6-Naphthyridine) Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald at C3) Step1->Step2 Functionalization Step3 Library Generation (Biaryl/Amino-aryl analogs) Step2->Step3 Diversification Step4 Screening (c-Met / HIV Integrase) Step3->Step4 Bioassay

Figure 2: Workflow for utilizing the 3-chloro scaffold in library generation.

References

  • Skraup Synthesis & Modifications: Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1] Link

  • Naphthyridine Reviews: Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7), 637. Link

  • c-Met Inhibitors: Wang, Y., et al. (2013). "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry, 11, 1545-1562. Link

  • pKa Determination Methods: Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. Link

  • Sandmeyer Reaction Protocols: Galli, C. (1988). "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews, 88(5), 765–792. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-7-methyl-1,6-naphthyridines

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 3-Chloro-7-methyl-1,6-naphthyridine. The 1,6-naphthyridine scaffold is a recognized privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 3-Chloro-7-methyl-1,6-naphthyridine. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and the functionalization at the C-3 position via C-C bond formation is a critical strategy for the development of novel therapeutic agents. This guide details the mechanistic considerations, optimization of key reaction parameters, a step-by-step experimental protocol, and troubleshooting advice tailored for this electron-deficient heteroaryl chloride substrate.

Introduction: The Strategic Importance of Functionalized Naphthyridines

The 1,6-naphthyridine core is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting activities ranging from antibacterial to anticancer.[1] The ability to strategically introduce diverse substituents onto this scaffold is paramount for modern drug discovery programs. The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3]

This application note addresses the specific challenges and opportunities in the Suzuki-Miyaura coupling of 3-Chloro-7-methyl-1,6-naphthyridine. As an electron-deficient heteroaryl chloride, this substrate presents a unique reactivity profile. The presence of two nitrogen atoms activates the C-Cl bond towards oxidative addition, a key step in the catalytic cycle.[4] However, these same nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, a carefully selected catalyst system is crucial for achieving high efficiency and yield. This guide provides the foundational knowledge and a practical protocol to successfully synthesize a library of 3-aryl-7-methyl-1,6-naphthyridine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl chloride (3-Chloro-7-methyl-1,6-naphthyridine), breaking the C-Cl bond and forming an organopalladium(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]

  • Transmetalation: The boronic acid (or its derivative) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition HetAr-Cl pd_complex HetAr-Pd(II)(L_n)-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)₂ + Base di_pd_complex HetAr-Pd(II)(L_n)-Ar transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 HetAr-Ar caption Fig. 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters for 3-Chloro-7-methyl-1,6-naphthyridine

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium catalyst (pre-catalyst and ligand), the base, the solvent, and the boron reagent.

Catalyst System: The Critical Role of the Ligand

For electron-deficient heteroaryl chlorides, the choice of phosphine ligand is arguably the most critical parameter. While simple catalysts like Pd(PPh₃)₄ may work for more reactive bromides or iodides, chlorides require a more robust system.

  • Rationale: The C-Cl bond is stronger and less readily broken than C-Br or C-I bonds. To facilitate the challenging oxidative addition step, a highly active catalyst is required. This is achieved by using ligands that are both electron-rich and sterically bulky .

    • Electron-richness increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.

    • Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species and facilitates the final reductive elimination step.[5][8]

  • Recommended Ligands: The dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are exceptionally effective for this type of transformation.[5]

    • SPhos (L7) and XPhos are excellent starting points, known for their broad applicability and high activity in coupling heteroaryl chlorides.

    • Other effective ligands include trialkylphosphines like tricyclohexylphosphine (PCy₃) .[9]

  • Palladium Pre-catalyst: The choice of the palladium source is generally less critical, as most Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species. Common and effective choices include:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[2]

Base Selection: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.

  • Rationale: The neutral boronic acid is not sufficiently nucleophilic to transfer its organic group to the palladium center. The base coordinates to the empty p-orbital of the boron atom, increasing its electron density and facilitating the transmetalation process.

  • Recommended Bases: Inorganic bases are typically used. The choice of base can influence reaction rate and side reactions.

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are the most commonly employed and effective bases for this type of coupling.[5][10] They offer a good balance of reactivity without being overly harsh, which could degrade sensitive substrates or reagents.

    • Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in particularly challenging cases.

  • Implementation: The base is often used as a 2M aqueous solution, creating a biphasic reaction medium that can accelerate the reaction and aid in dissolving the base.[2]

Solvent System: A Medium for Success

The solvent must solubilize the reagents and be stable at the required reaction temperature.

  • Rationale: The solvent choice can impact catalyst stability and reaction kinetics. For Suzuki-Miyaura couplings, ethereal or aromatic hydrocarbon solvents are standard.

  • Recommended Solvents:

    • 1,4-Dioxane and Tetrahydrofuran (THF) are excellent, commonly used solvents for Suzuki couplings.[2][11]

    • Toluene is another robust option, particularly for higher-temperature reactions.

    • As mentioned, the addition of water as a co-solvent is highly beneficial for dissolving the inorganic base and can have a positive effect on the reaction rate.[12] A solvent ratio of 9:1 or 4:1 (organic:water) is a good starting point.

Experimental Protocol: Synthesis of 3-(p-tolyl)-7-methyl-1,6-naphthyridine

This protocol provides a detailed, step-by-step method for the coupling of 3-Chloro-7-methyl-1,6-naphthyridine with p-tolylboronic acid.

Experimental_Workflow Fig. 2: Experimental Workflow start Start: Assemble Reagents setup Reaction Setup: - Add reagents to flask - Seal and purge with N₂ start->setup reaction Reaction: - Heat to 90-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS setup->reaction workup Aqueous Work-up: - Cool to RT - Quench with water - Extract with EtOAc reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification end End: Pure Product purification->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents
  • 3-Chloro-7-methyl-1,6-naphthyridine (1.0 equiv)

  • p-tolylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Chloro-7-methyl-1,6-naphthyridine (e.g., 178.6 mg, 1.0 mmol), p-tolylboronic acid (163.2 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Prepare a 2M aqueous solution of K₂CO₃ (414.6 mg in 1.5 mL of water). Through the septum, add 6.0 mL of anhydrous 1,4-dioxane, followed by 1.5 mL of the prepared K₂CO₃ solution (3.0 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-(p-tolyl)-7-methyl-1,6-naphthyridine.

Optimization Data and Troubleshooting

To achieve optimal results, screening of different parameters may be necessary. The following table provides an example of how reaction conditions can be varied to improve the yield.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10012<15
2PCy₃K₂CO₃Dioxane/H₂O100865
3SPhosK₂CO₃Dioxane/H₂O100492
4SPhosK₃PO₄Dioxane/H₂O100494
5SPhosK₂CO₃THF/H₂O80688

Troubleshooting Guide:

  • Problem: Low or no conversion of starting material.

    • Solution: Ensure the reaction was performed under a strictly inert atmosphere. Verify the quality and activity of the palladium pre-catalyst and boronic acid. Consider increasing the temperature or switching to a more active ligand system (e.g., a different Buchwald ligand) or a stronger base like K₃PO₄.

  • Problem: Formation of significant black precipitate (Palladium black).

    • Solution: This indicates catalyst decomposition.[2] The ligand may not be robust enough. Ensure the ligand-to-palladium ratio is at least 2:1. Using pre-formed palladium-ligand complexes (pre-catalysts) can also improve stability.

  • Problem: Significant formation of a deborylated byproduct (e.g., toluene from p-tolylboronic acid).

    • Solution: This side reaction, known as protodeboronation, is base-mediated. Consider using a milder base or slightly less base. Alternatively, using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.[2]

  • Problem: Formation of a homocoupled byproduct from the boronic acid.

    • Solution: This suggests the presence of oxygen. Improve the degassing procedure (evacuate/backfill cycles) to ensure an oxygen-free environment.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of 3-aryl-7-methyl-1,6-naphthyridines. The key to success with this electron-deficient heteroaryl chloride substrate lies in the use of a highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand, such as SPhos. Combined with an appropriate base like K₂CO₃ or K₃PO₄ in a dioxane/water solvent system, this protocol enables the efficient construction of diverse C-C bonds, facilitating the exploration of chemical space for drug discovery and development.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 9(5), 340-379. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5759–5763. Retrieved from [Link]

  • Shields, J. D., & Byers, J. A. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8850-8856. Retrieved from [Link]

  • Topczewski, J. J., & Organ, M. G. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development, 25(1), 168-175. Retrieved from [Link]

  • Li, J., et al. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Novel and Efficient Polyoxometalate-Based Catalyst. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4126-4149. Retrieved from [Link]

  • Sumby, C. J., et al. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 21(11), 2357-2365. Retrieved from [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 45(34), 15467-15477. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8129-8136. Retrieved from [Link]

  • Reid, J. P., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 950-956. Retrieved from [Link]

  • ResearchGate. (n.d.). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(21), 4734-4763. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(21), 4734-4763. Retrieved from [Link]

  • Reddy, T. S., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[2][13]-naphthyridines. Der Pharma Chemica, 9(3), 8-14. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Ciaffoni, L. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14033-14065. Retrieved from [Link]

  • Naseer, M. M., et al. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chilean Chemical Society, 59(4), 2717-2720. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kubota, K., et al. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for C-H Activation Strategies for the Functionalization of 3-Chloro-7-methyl-1,6-naphthyridine

Introduction The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to selectively functionalize this core structure is of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and drug discovery for the generation of novel molecular entities with tailored properties. Direct C-H activation represents a powerful and atom-economical approach for the late-stage functionalization of such heterocycles, circumventing the need for pre-functionalized starting materials.[1][2] This guide provides a comprehensive overview of potential C-H activation strategies for the targeted functionalization of 3-Chloro-7-methyl-1,6-naphthyridine, a substrate featuring both electron-donating and electron-withdrawing substituents that influence its reactivity. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the chemical space around this important scaffold.

Understanding the Reactivity of the 3-Chloro-7-methyl-1,6-naphthyridine Scaffold

The regioselectivity of C-H activation on the 3-Chloro-7-methyl-1,6-naphthyridine ring is dictated by a combination of electronic and steric factors. The two nitrogen atoms render the ring electron-deficient, influencing the acidity and reactivity of the C-H bonds. The chloro substituent at the 3-position is an electron-withdrawing group, further deactivating the ring towards electrophilic attack but potentially directing metallation to adjacent positions. Conversely, the methyl group at the 7-position is electron-donating, activating the ring.

Based on established principles of C-H activation on pyridine and related N-heterocycles, the most probable sites for C-H functionalization are the C2, C4, C5, and C8 positions. The precise regioselectivity will be highly dependent on the chosen catalytic system and reaction conditions.

Strategic Approaches to C-H Functionalization

This section details several robust strategies for the C-H functionalization of 3-Chloro-7-methyl-1,6-naphthyridine, including transition-metal-catalyzed borylation, direct arylation, amination, and photocatalytic alkylation. Each strategy is presented with a mechanistic overview and a detailed experimental protocol.

Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronic ester group, which can then be subjected to a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install various substituents.[3][4] The regioselectivity of this reaction is often governed by steric factors, making it a predictable tool for functionalization.[3][5]

Mechanistic Rationale: The catalytic cycle is believed to involve an active Iridium(III) species that undergoes oxidative addition to a C-H bond, followed by reductive elimination to furnish the borylated product and regenerate the catalyst.[3]

Experimental Workflow for Iridium-Catalyzed C-H Borylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine 3-Chloro-7-methyl-1,6-naphthyridine, B2pin2, [Ir(cod)OMe]2, and dtbpy in a dry Schlenk flask start->reagents solvent Add anhydrous solvent (e.g., THF or Cyclohexane) reagents->solvent heat Heat the reaction mixture (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain borylated product purify->product

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Detailed Protocol: Iridium-Catalyzed C-H Borylation

Parameter Value/Description
Substrate 3-Chloro-7-methyl-1,6-naphthyridine (1.0 equiv)
Boron Source Bis(pinacolato)diboron (B2pin2) (1.5 equiv)
Catalyst [Ir(cod)OMe]2 (1.5 mol%)
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)
Solvent Anhydrous Tetrahydrofuran (THF) or Cyclohexane
Temperature 80-100 °C
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Chloro-7-methyl-1,6-naphthyridine, bis(pinacolato)diboron, [Ir(cod)OMe]2, and 4,4'-di-tert-butyl-2,2'-bipyridine.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired borylated 1,6-naphthyridine.

Rhodium-Catalyzed Direct C-H Arylation: Forging C-C Bonds

Rhodium catalysis offers a powerful means for the direct arylation of N-heterocycles, providing a straightforward route to biaryl structures.[1][6] These reactions often proceed with high functional group tolerance.

Mechanistic Rationale: The mechanism is proposed to involve coordination of the Rh(I) catalyst to the heterocycle, followed by C-H activation to form a rhodium-hydride intermediate. This intermediate can then tautomerize to a Rh-N-heterocyclic carbene (NHC) complex, which participates in the catalytic cycle.[1][2]

Catalytic Cycle for Rhodium-Catalyzed Direct Arylation

G Rh_I Rh(I) Catalyst Coord Coordination to Naphthyridine Rh_I->Coord + Naphthyridine CH_Activation C-H Activation Coord->CH_Activation Rh_H Rh(III)-H Intermediate CH_Activation->Rh_H Ox_Add Oxidative Addition of Aryl Halide Rh_H->Ox_Add + Ar-X Rh_V Rh(V) Intermediate Ox_Add->Rh_V Red_Elim Reductive Elimination Rh_V->Red_Elim Red_Elim->Rh_I Regeneration Product Arylated Naphthyridine Red_Elim->Product

Caption: Proposed Catalytic Cycle for Rhodium-Catalyzed Direct Arylation.

Detailed Protocol: Rhodium-Catalyzed Direct C-H Arylation

Parameter Value/Description
Substrate 3-Chloro-7-methyl-1,6-naphthyridine (1.0 equiv)
Coupling Partner Aryl Bromide (1.2 equiv)
Catalyst [RhCl(CO)2]2 (2.5 mol%)
Additive Cs2CO3 (2.0 equiv)
Solvent 1,4-Dioxane
Temperature 120-150 °C
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine 3-Chloro-7-methyl-1,6-naphthyridine, the aryl bromide, [RhCl(CO)2]2, and Cs2CO3.

  • Add 1,4-dioxane under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to the specified temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the arylated product.

Ruthenium-Catalyzed C-H Amination: Introducing Nitrogen Functionality

Direct C-H amination provides an efficient route to synthesize nitrogen-containing compounds, which are of significant interest in medicinal chemistry.[7] Ruthenium catalysts have shown promise in mediating such transformations.[8][9]

Mechanistic Rationale: The reaction is thought to proceed through a ruthenacycle intermediate formed via C-H activation directed by the nitrogen atom of the naphthyridine ring. Subsequent reaction with an amine source leads to the aminated product.[8]

Detailed Protocol: Ruthenium-Catalyzed C-H Amination

Parameter Value/Description
Substrate 3-Chloro-7-methyl-1,6-naphthyridine (1.0 equiv)
Amine Source Dioxazolone (1.5 equiv)
Catalyst [Ru(p-cymene)Cl2]2 (2.5 mol%)
Co-catalyst AgSbF6 (10 mol%)
Base NaOAc (2.0 equiv)
Solvent 1,2-Dichloroethane (DCE)
Temperature 100 °C
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add 3-Chloro-7-methyl-1,6-naphthyridine, the dioxazolone, [Ru(p-cymene)Cl2]2, AgSbF6, and NaOAc.

  • Add DCE under an inert atmosphere.

  • Heat the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the aminated naphthyridine.

Photocatalytic Minisci-Type C-H Alkylation: A Radical Approach

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles via a radical mechanism.[10] Photocatalysis offers a mild and efficient way to generate the required alkyl radicals under visible light irradiation.[11]

Mechanistic Rationale: A photocatalyst, upon excitation by visible light, generates an alkyl radical from a suitable precursor (e.g., via decarboxylation of a carboxylic acid). This radical then adds to the protonated N-heterocycle, and a subsequent oxidation step regenerates the aromaticity, yielding the alkylated product.[11]

Detailed Protocol: Photocatalytic Minisci-Type C-H Alkylation

Parameter Value/Description
Substrate 3-Chloro-7-methyl-1,6-naphthyridine (1.0 equiv)
Alkyl Source Carboxylic Acid (e.g., pivalic acid) (3.0 equiv)
Photocatalyst Eosin Y (1-2 mol%)
Oxidant K2S2O8 (2.0 equiv)
Solvent Acetonitrile/Water (9:1)
Light Source Blue LED (450 nm)
Temperature Room Temperature

Procedure:

  • In a vial, dissolve 3-Chloro-7-methyl-1,6-naphthyridine, the carboxylic acid, Eosin Y, and K2S2O8 in the acetonitrile/water solvent mixture.

  • Degas the solution by sparging with nitrogen for 15 minutes.

  • Irradiate the reaction mixture with a blue LED at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the alkylated product.

Summary of C-H Activation Strategies

Strategy Catalyst/Reagent Functional Group Introduced Key Advantages Potential Challenges
C-H Borylation Iridium-B(pin)Versatile handle for further functionalization, predictable regioselectivity.Requires inert conditions, multi-step process for final product.
Direct Arylation RhodiumArylAtom-economical, direct C-C bond formation.High temperatures may be required, potential for side reactions.
C-H Amination RutheniumAmineDirect introduction of a key pharmacophore.Requires specific amine sources (e.g., dioxazolones).
Minisci Alkylation PhotocatalystAlkylMild reaction conditions, broad scope of alkyl groups.Radical nature may lead to selectivity issues.

Conclusion

The C-H functionalization of 3-Chloro-7-methyl-1,6-naphthyridine offers a powerful platform for the rapid diversification of this important heterocyclic core. The choice of strategy will depend on the desired functional group and the specific requirements of the synthetic campaign. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this scaffold. Further optimization of reaction conditions may be necessary to achieve optimal yields and regioselectivity for specific substrates.

References

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  • Sakamoto, T., et al. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 12, 683-689. [Link]

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  • Ackermann, L., et al. (2011). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Organic Letters, 13(12), 3082-3085. [Link]

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  • Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Wang, H., & Li, X. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers. Catalysts, 9(10), 823. [Link]

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  • Smith, M. R., III, et al. (2025). Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Request PDF. [Link]

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Method

Application Notes and Protocols for Solvent Selection in Reactions Involving 3-Chloro-7-methyl-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of the Solvent In the realm of synthetic organic chemistry, the choice of solvent is paramount, capable of dictating the success...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of the Solvent

In the realm of synthetic organic chemistry, the choice of solvent is paramount, capable of dictating the success or failure of a reaction. This is particularly true for heteroaromatic systems like 3-Chloro-7-methyl-1,6-naphthyridine, a scaffold of interest in medicinal chemistry due to the prevalence of the 1,6-naphthyridine core in biologically active molecules. The solvent does not merely act as a passive medium to dissolve reactants; it actively influences reaction rates, equilibria, and even the mechanistic pathway. This guide provides a detailed exploration of solvent selection for key transformations of 3-Chloro-7-methyl-1,6-naphthyridine, grounded in mechanistic principles and supported by data from related systems.

Physicochemical Properties of 3-Chloro-7-methyl-1,6-naphthyridine: A Primer

Table 1: Estimated Physicochemical Properties of 3-Chloro-7-methyl-1,6-naphthyridine

PropertyEstimated Value/CharacteristicRationale/Comments
Molecular Formula C₉H₇ClN₂-
Molecular Weight 178.62 g/mol -
Polarity Polar aproticThe presence of two nitrogen atoms and a chloro substituent imparts polarity. The lack of acidic protons makes it aprotic.
Solubility Profile Likely soluble in polar aprotic solvents (e.g., DMF, DMAc, DMSO, NMP), chlorinated solvents (e.g., DCM, chloroform), and some ethers (e.g., 1,4-dioxane). Limited solubility in nonpolar solvents (e.g., hexanes) and potentially moderate solubility in alcohols (e.g., ethanol, n-butanol).Based on the general solubility of N-heterocycles and chloroarenes. Experimental verification is crucial.
pKa (Conjugate Acid) Estimated 3-5The pyridine-like nitrogen atoms are basic. The electron-withdrawing chloro group will reduce the basicity compared to unsubstituted 1,6-naphthyridine.

Core Reactions and Solvent Recommendations

The reactivity of 3-Chloro-7-methyl-1,6-naphthyridine is dominated by the presence of the chloro substituent on the electron-deficient naphthyridine ring system. This makes it an excellent substrate for two major classes of reactions: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The choice of solvent is critical as it influences the solubility of the catalyst, substrate, and reagents, as well as the stability of catalytic intermediates.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the naphthyridine core and various aryl or vinyl boronic acids/esters.

  • Mechanistic Insight: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The solvent can affect the rate of each of these steps, as well as the equilibrium between different catalyst species.[1][2] The base, which is crucial for the activation of the boronic acid, must also have some solubility in the chosen solvent.

  • Solvent Recommendations:

    • Aprotic Polar Solvents: 1,4-Dioxane, Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly employed.[3][4] They are effective at solvating the palladium catalyst and the organic reactants. Often, the addition of water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and to facilitate the transmetalation step.[2] A study on a related bromo-tosyloxy-1,6-naphthyridine found that a mixture of DMF and n-butanol (9:1) was optimal for a Suzuki reaction.[3]

    • Alcohols: Ethanol and n-butanol can also be used, sometimes in combination with water.[4] These protic solvents can participate in hydrogen bonding and may influence the reactivity of the base.

    • Aromatic Hydrocarbons: Toluene is another common choice, particularly when anhydrous conditions are desired.

Table 2: Solvent Systems for Suzuki-Miyaura Coupling of Chloro-Naphthyridine Analogs

Solvent SystemBaseTypical Temperature (°C)CommentsReference
DMF/n-butanol (9:1)K₃PO₄80-120Good for achieving high yields in the coupling of a bromo-tosyloxy-1,6-naphthyridine.[3][3]
THF/H₂OK₂CO₃60-80A common biphasic system that facilitates both organic and inorganic reagent solubility.[3]
1,4-Dioxane/H₂OK₃PO₄80-100Another widely used biphasic system.[2]
TolueneK₃PO₄100-110Suitable for reactions where water might lead to side products.General Suzuki Protocol

This reaction enables the formation of C-N bonds, which is of great importance in the synthesis of pharmaceutical compounds.

  • Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves a palladium catalytic cycle. The solvent must be able to dissolve the amine, the aryl halide, and the catalyst, and it should not react with the strong base (e.g., sodium tert-butoxide) often used.

  • Solvent Recommendations:

    • Aromatic Hydrocarbons: Toluene and xylenes are frequently used solvents for Buchwald-Hartwig aminations.

    • Ethers: 1,4-Dioxane and THF are also common choices.

    • Polar Aprotic Solvents: While less common, DMF and other polar aprotic solvents can be used, but care must be taken as they can sometimes react with the strong bases at elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,6-naphthyridine ring system, further activated by the electron-withdrawing chloro group, makes 3-Chloro-7-methyl-1,6-naphthyridine a good candidate for SNAr reactions with various nucleophiles (e.g., amines, alkoxides, thiols).

  • Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex.[5] The rate-determining step is typically the initial attack of the nucleophile. Polar aprotic solvents are ideal for this reaction as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[5]

  • Solvent Recommendations:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), DMF, N-methyl-2-pyrrolidone (NMP), and DMAc are excellent choices for SNAr reactions. Their high polarity effectively stabilizes the charged intermediate.

    • Alcohols: Protic solvents like ethanol or isopropanol can also be used, especially when the nucleophile is an amine.[6] In these cases, the solvent can also act as a weak acid to protonate the leaving group in the final step.

    • Aqueous Media: For certain multicomponent reactions leading to 1,6-naphthyridine derivatives, water has been successfully employed as a solvent, highlighting a green chemistry approach.

Table 3: Solvent Selection Guide for SNAr Reactions

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Advantages
DMSO47189Excellent at stabilizing charged intermediates; high boiling point allows for a wide temperature range.
DMF37153Good solvating power for a wide range of reactants; commonly used.
NMP32202High boiling point and good thermal stability.
Ethanol2478Can act as a protic solvent to facilitate proton transfer; readily available and less toxic.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. To a dry reaction vessel, add: - 3-Chloro-7-methyl-1,6-naphthyridine (1 equiv.) - Arylboronic acid (1.2 equiv.) - Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 equiv.) B 2. Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1). A->B C 3. Heat the mixture under an inert atmosphere (e.g., 80-100 °C). B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to room temperature and dilute with ethyl acetate. D->E F 6. Wash with water and brine. E->F G 7. Dry the organic layer over Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by column chromatography. H->I

Suzuki-Miyaura Coupling Workflow
Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. To a reaction vessel, add: - 3-Chloro-7-methyl-1,6-naphthyridine (1 equiv.) - Nucleophile (e.g., a secondary amine, 1.5 equiv.) B 2. Add a polar aprotic solvent (e.g., DMF or DMSO). A->B C 3. If necessary, add a non-nucleophilic base (e.g., DIPEA, 1.5 equiv.). B->C D 4. Heat the mixture (e.g., 80-120 °C). C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and pour into water. E->F G 7. Extract the product with an organic solvent (e.g., ethyl acetate). F->G H 8. Wash the combined organic layers with brine. G->H I 9. Dry over Na₂SO₄ and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J

Nucleophilic Aromatic Substitution Workflow

Solvent Selection Logic: A Visual Guide

The choice of solvent is a multi-faceted decision. The following diagram illustrates the key considerations for selecting an appropriate solvent for reactions involving 3-Chloro-7-methyl-1,6-naphthyridine.

Solvent_Selection_Logic cluster_reaction_type Reaction Type cluster_solvent_properties Solvent Properties cluster_recommendations Solvent Recommendations Pd_Coupling Pd-Catalyzed Coupling Polarity Polarity Pd_Coupling->Polarity Solvates catalyst & substrate Boiling_Point Boiling Point Pd_Coupling->Boiling_Point Reaction temperature Reactivity Inertness to reagents (e.g., strong bases) Pd_Coupling->Reactivity SNAr SNAr SNAr->Polarity Stabilizes Meisenheimer complex Protic_Aprotic Protic vs. Aprotic SNAr->Protic_Aprotic Aprotic preferred SNAr->Reactivity Pd_Solvents 1,4-Dioxane, DMF, Toluene, Alcohols (+/- H₂O) Polarity->Pd_Solvents SNAr_Solvents DMSO, DMF, NMP, Alcohols Polarity->SNAr_Solvents Protic_Aprotic->SNAr_Solvents Boiling_Point->Pd_Solvents Reactivity->Pd_Solvents Reactivity->SNAr_Solvents

Key Considerations for Solvent Selection

Conclusion

The judicious selection of a solvent is a critical parameter in optimizing chemical reactions with 3-Chloro-7-methyl-1,6-naphthyridine. For palladium-catalyzed cross-coupling reactions, a range of polar aprotic and alcoholic solvents, often in the presence of water, have proven effective for related systems. For nucleophilic aromatic substitution reactions, polar aprotic solvents that can stabilize the charged Meisenheimer intermediate are generally the preferred choice. The information and protocols provided in this guide serve as a strong starting point for researchers to develop robust and efficient synthetic routes for the derivatization of this valuable heterocyclic scaffold. As with any chemical transformation, empirical optimization of the solvent system for each specific reaction is highly recommended to achieve the best possible outcome.

References

  • Reddy, T. S., et al. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[7][8]-naphthyridines. Tetrahedron Letters, 58(9), 835-839.

  • Mkrtchyan, S., et al. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules, 27(11), 3425.
  • Boron Molecular. 3-Bromo-7-chloro-1,6-naphthyridine. Available from: [Link]

  • American Elements. 2-Chloro-1,6-naphthyridine. Available from: [Link]

  • PubChem. 8-Bromo-5-chloro-1,6-naphthyridine. Available from: [Link]

  • Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. Molecules2020, 25(12), 2843.
  • Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]

  • Humphrey, J. M., & Hartwig, J. F. (2024).
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available from: [Link]

  • Nucleophilic Aromatic Substitution. (2022, September 24). In Chemistry LibreTexts. Retrieved from [Link]

  • US EPA. 2-methyl-1,6-naphthyridine-3-carboxylic acid Properties. Available from: [Link]

  • PubChem. 1,6-Octadiene, 3-chloro-3,7-dimethyl-. Available from: [Link]

  • PubChemLite. 8-bromo-4-chloro-3-nitro-1,6-naphthyridine. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

purification methods for 3-Chloro-7-methyl-1,6-naphthyridine crude mixtures

This technical guide addresses the purification of 3-Chloro-7-methyl-1,6-naphthyridine crude mixtures. It is designed for researchers encountering specific isolation challenges, moving beyond generic protocols to address...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-Chloro-7-methyl-1,6-naphthyridine crude mixtures. It is designed for researchers encountering specific isolation challenges, moving beyond generic protocols to address the physicochemical nuances of halogenated naphthyridines.

Technical Support Center: 3-Chloro-7-methyl-1,6-naphthyridine Purification

Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting Isolation & Purification of 3-Chloro-7-methyl-1,6-naphthyridine

Quick Reference: Physicochemical Profile

PropertyEstimated CharacteristicImplication for Purification
Basicity (pKa) ~3.5 - 4.5 (N6 protonation)Weak base; extractable into aqueous acid (HCl), but requires careful pH control during back-extraction.
Solubility Soluble in DCM, CHCl₃, EtOAc. Low in Hexanes, Water.Standard normal-phase chromatography is effective. Recrystallization requires polar/non-polar pairs.
Stability Susceptible to hydrolysis at C3-Cl under strong basic/acidic reflux.Avoid prolonged heating in strong aqueous bases; use mild workups.
TLC Behavior Stains with Dragendorff’s (orange) or UV (254 nm).3-Chloro group quenches fluorescence compared to non-halogenated analogs.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My crude mixture is a dark, viscous oil that won't solidify."

Diagnosis: Naphthyridines often trap solvent or contain oligomeric impurities (tars) from the cyclization step. The 7-methyl group adds lipophilicity, preventing easy crystallization from polar solvents. Solution: The "Trituration & Seed" Protocol Do not attempt immediate recrystallization. Instead, perform a solvent swap to induce nucleation.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) .

  • Add Diisopropyl ether (DIPE) or Hexanes (ratio 1:5 relative to DCM) until slightly cloudy.

  • Rotary evaporate slowly at 30°C (not higher) to remove the DCM selectively.

  • As the solution concentrates, the less soluble naphthyridine should precipitate as a solid while oily impurities remain in the DIPE/Hexane mother liquor.

  • Critical Step: If it oils out again, scratch the flask wall with a glass rod to induce crystallization or add a seed crystal if available.

Issue 2: "I have a persistent impurity running just below my product on TLC (ΔRf < 0.1)."

Diagnosis: This is likely the 3-hydroxy-7-methyl-1,6-naphthyridine byproduct (hydrolysis of the chloro group) or a regioisomer (e.g., 1,5-naphthyridine derivative) formed during synthesis. Solution: Buffered Silica Chromatography Standard silica is slightly acidic, which can cause naphthyridines to streak or degrade.

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (TEA) before packing the column.

  • Eluent System: Switch from EtOAc/Hexane to DCM/Methanol (98:2) . The selectivity of DCM for the chloro-substituent often separates it better from the hydroxy impurity than EtOAc does.

  • Gradient: Run a shallow gradient. Start at 100% DCM and increase MeOH by 0.5% every 2 column volumes.

Issue 3: "Yield is significantly lower than expected after Acid-Base extraction."

Diagnosis: The 3-chloro substituent is electron-withdrawing, reducing the basicity of the pyridine rings. If you used weak acid (e.g., 5% acetic acid) or insufficient volume, the compound may have remained in the organic layer. Conversely, if the pH was not raised high enough (> pH 9) during back-extraction, the compound remained protonated. Solution: The "pH Swing" Optimization

  • Extraction: Dissolve crude in EtOAc. Extract with 1M HCl (3x). The low pH ensures full protonation of the N6 nitrogen.

  • Wash: Wash the combined aqueous acidic layers with fresh Ether/Hexanes to remove non-basic tars.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add Solid Na₂CO₃ or 6M NaOH until pH reaches 10-11 .

    • Note: Do not stop at pH 7. Naphthyridines aggregate at neutral pH but extract best when fully deprotonated (free base) at pH > pKa + 2.

  • Re-extraction: Extract immediately with Chloroform (DCM can be used, but Chloroform often has higher capacity for nitrogen heterocycles).

Part 2: Primary Purification Workflows

Workflow A: High-Purity Isolation (Chromatography Focus)

Best for: Small scale (<1g) or complex mixtures with close-running isomers.

PurificationWorkflow Start Crude Mixture (Dark Oil/Solid) Dissolve Dissolve in DCM Adsorb on Silica Start->Dissolve Column Flash Column Chromatography (Neutralized Silica) Dissolve->Column Check TLC Check (UV 254nm) Column->Check Solvent Mobile Phase: DCM : MeOH (99:1 to 95:5) Solvent->Column Gradient Pool Pool Pure Fractions Check->Pool Single Spot Recryst Final Polish: Recrystallize from EtOAc/Hexanes Pool->Recryst

Caption: Workflow A prioritizes chromatographic separation using a DCM/MeOH gradient on neutralized silica to isolate the target from polar impurities.

Workflow B: Scalable Isolation (Extraction Focus)

Best for: Large scale (>5g) or removal of non-basic starting materials.

ExtractionWorkflow Crude Crude Reaction Mass AcidExt Extract with 1M HCl (Organic layer discarded) Crude->AcidExt Wash Wash Aqueous Phase with Ether AcidExt->Wash Basify Basify to pH 10 (Cold 4M NaOH) Wash->Basify OrgExt Extract into Chloroform (3x) Basify->OrgExt Dry Dry (Na2SO4) & Concentrate OrgExt->Dry Solid Off-white Solid Dry->Solid

Caption: Workflow B utilizes the basicity of the naphthyridine nitrogen for bulk purification, effectively removing neutral tars and non-basic precursors.

Part 3: Solvent System Data

MethodSolvent SystemRationale
TLC / Column DCM : MeOH (95:5) Excellent for separating the target (Rf ~0.4) from polar N-oxides or hydrolysis products.
TLC / Column EtOAc : Hexane (40:60) Good general system; however, naphthyridines may tail without 1% Triethylamine.
Recrystallization Ethanol (Hot) → Water (Cold) Dissolve in minimum boiling ethanol; add water dropwise until turbid; cool to 4°C.
Recrystallization EtOAc : Heptane Standard non-polar precipitation. Dissolve in EtOAc, add Heptane, evaporate EtOAc slowly.

References

  • Synthesis and Characterization of 1,6-Naphthyridine Derivatives. SciSpace. (Accessed 2026).[1] Describes column chromatography conditions (12% EtOAc in Chloroform) for related naphthyridine carboxylates.

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines. National Institutes of Health (PMC). (2024). Details NMR and purification data for chloro-naphthyridines, validating solubility profiles.

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines. Journal of Organic Chemistry. (2024). Discusses SNAr reactivity and handling of 7-substituted naphthyridines.

  • Purification of Heterocyclic Compounds. Organic Syntheses. Procedure for 1,6-naphthyridine analogs using vacuum distillation and crystallization.

Sources

Optimization

minimizing dechlorination side reactions in 1,6-naphthyridine coupling

A Guide to Minimizing Dechlorination Side Reactions Welcome to the Technical Support Center for advanced coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals enga...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Dechlorination Side Reactions

Welcome to the Technical Support Center for advanced coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules involving 1,6-naphthyridine scaffolds. Here, we address a critical challenge in palladium-catalyzed cross-coupling reactions: the undesired reductive dechlorination of chloro-1,6-naphthyridine substrates. Our goal is to provide you with the foundational knowledge, practical troubleshooting strategies, and validated protocols to enhance your reaction efficiency and yield of the desired coupled product.

Understanding the Challenge: The Dechlorination Side Reaction

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the primary objective is to form a new carbon-carbon bond between an organoboron reagent and an organic halide.[1][2] However, a competing and often problematic side reaction is hydrodechlorination (or reductive dechlorination), where the chlorine substituent on the 1,6-naphthyridine ring is replaced by a hydrogen atom.[1][3] This not only consumes the starting material but also complicates the purification of the final product.

The generally accepted mechanism for this side reaction involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group to yield the dechlorinated product.[1] Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.[1][4]

For N-heterocyclic substrates like 1,6-naphthyridine, an additional challenge arises from the potential coordination of the ring nitrogen to the palladium center, which can inhibit the catalytic cycle.[4]

Visualizing the Reaction Pathways

To better understand the competition between the desired coupling and the undesired dechlorination, let's visualize the catalytic cycle.

G A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-Cl)L_n A->B Ar-Cl C Transmetalation (Ar-Pd(II)-R)L_n B->C R-B(OR)_2 F (Ar-Pd(II)-Cl)L_n D Reductive Elimination C->D D->A E Ar-R (Coupled Product) D->E G Hydride Formation (Ar-Pd(II)-H)L_n F->G Hydride Source H Reductive Elimination G->H H->A I Ar-H (Dechlorinated Byproduct) H->I

Figure 1. Competing pathways in Suzuki coupling.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the coupling of chloro-1,6-naphthyridines.

Q1: My primary side product is the dechlorinated 1,6-naphthyridine. What are the most likely causes and how can I mitigate this?

A1: This is a classic case of the hydrodechlorination side reaction outcompeting the desired cross-coupling. The key is to adjust your reaction conditions to favor the productive pathway. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Ligand: The choice of ligand is paramount. For challenging substrates like chloro-heteroarenes, standard ligands such as PPh₃ may be insufficient.

    • Expert Insight: Bulky, electron-rich phosphine ligands are known to accelerate reductive elimination (the product-forming step) and can suppress dechlorination. Consider screening ligands like SPhos, XPhos, or other Buchwald biaryl phosphine ligands.[4] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling aryl chlorides and can be a good alternative.[5]

  • Reassess Your Base: The strength and nature of the base can significantly influence the extent of dechlorination.

    • Expert Insight: Strong bases, especially in the presence of protic solvents, can promote the formation of palladium-hydride species.[1] Switching to a milder base is often beneficial.[4] We recommend screening weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]

  • Solvent Selection is Crucial: The solvent can act as a hydride source.

    • Expert Insight: If you are using protic solvents like alcohols, they can be a direct source of hydrides.[1] It is advisable to switch to aprotic solvents such as dioxane, THF, or toluene.[4] If your substrate or reagents have limited solubility in these solvents, a mixed solvent system with a minimal amount of a protic solvent can be explored. Ensure all solvents are rigorously dried if anhydrous conditions are intended.[4]

Q2: My reaction is very sluggish, and I'm observing both starting material and the dechlorinated product even after extended reaction times. What should I do?

A2: A sluggish reaction can lead to an accumulation of intermediates that are prone to side reactions like dechlorination.[4] The goal here is to accelerate the desired catalytic cycle.

  • Increase the Reaction Temperature: Carefully increasing the temperature can often overcome the activation energy barrier for a slow oxidative addition or transmetalation step.[7] However, be mindful that excessive heat can also lead to catalyst decomposition. A stepwise increase of 10-20 °C is a good starting point.

  • Use a More Active Catalyst System: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, this reduction step might be inefficient.[7]

    • Expert Insight: Consider using a pre-catalyst that readily forms the active Pd(0) species.[4] Buchwald's G3 or G4 precatalysts are excellent options. Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial.[7]

  • Check Reagent Purity: The purity of your boronic acid or ester is critical. Impurities can inhibit the catalyst or participate in side reactions.

Q3: I'm working with a 1,6-naphthyridine that has an N-H group. Are there any special considerations?

A3: Yes, the presence of an N-H group on the heterocyclic ring can introduce complications.

  • N-H Acidity: The proton on the nitrogen can be acidic and may interfere with the base or other reagents.

  • Nitrogen Coordination: The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalysis.[4]

Troubleshooting Strategy:

  • Protecting Group: Consider protecting the N-H group with a suitable protecting group like Boc or SEM.[4] This will prevent unwanted side reactions and may improve the efficiency of the coupling.

  • Milder Base: Using a milder base can sometimes circumvent issues related to the N-H acidity without the need for a protecting group.[4]

Data-Driven Decisions: Optimizing Your Reaction Conditions

To facilitate your optimization process, the following tables summarize the impact of key reaction parameters on minimizing dechlorination.

Table 1: Ligand Selection Guide for Chloro-1,6-Naphthyridine Coupling

Ligand TypeKey CharacteristicsRecommended LigandsRationale
Buchwald Biaryl Phosphines Bulky, electron-richSPhos, XPhos, RuPhosPromote fast reductive elimination, outcompeting dechlorination.[4]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, thermally stableIPr, IMesForm robust catalysts that are highly active for aryl chloride coupling.[5]
Ferrocenyl Phosphines Electron-rich, sterically demandingdppfOften effective, but may require optimization of other parameters.

Table 2: Base and Solvent Compatibility Matrix

BaseRecommended SolventsComments
K₃PO₄ Dioxane, Toluene, THFA versatile and often optimal choice for minimizing dechlorination.[6]
K₂CO₃ Dioxane, Toluene, DMFA milder alternative to stronger bases.[6]
Cs₂CO₃ Dioxane, TolueneCan be effective, but its higher basicity may sometimes be detrimental.

Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-1,6-Naphthyridine

  • Reaction Setup: To an oven-dried reaction vessel, add the chloro-1,6-naphthyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene).[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, concentrate, and purify by column chromatography.

Workflow for Troubleshooting Dechlorination

G Start Dechlorination Observed Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, IPr) Start->Ligand Base Screen Milder Bases (K3PO4, K2CO3) Ligand->Base Solvent Use Anhydrous, Aprotic Solvent (Dioxane, Toluene) Base->Solvent Catalyst Use More Active Pre-catalyst (e.g., Pd G3/G4) Solvent->Catalyst Temp Optimize Temperature (Cautious Increase) Catalyst->Temp Success Dechlorination Minimized Temp->Success

Figure 2. Systematic approach to troubleshooting.

By systematically evaluating and optimizing these key reaction parameters, you can significantly suppress the undesired dechlorination side reaction and achieve a more efficient and high-yielding synthesis of your target 1,6-naphthyridine derivatives.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2024, July 3). Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Effect of solvents for the Suzuki-Miyaura reaction. Retrieved from [Link]

  • PubMed. (2000, February 24). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (2025, October 22). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]

  • MDPI. (2015, January 22). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]

  • Wipf Group. (n.d.). C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Retrieved from [Link]

  • OUCI. (n.d.). Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroary…. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2022, September 6). Reductive Cross-Coupling of Unreactive Electrophiles. Retrieved from [Link]

  • MDPI. (2024, April 10). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved from [Link]

  • UKnowledge. (n.d.). Reductive Dechlorination of Toxic Chlorocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ligand stoichiometry on Het‐aryne coupling. Retrieved from [Link]

  • ORBi. (2023, March 25). Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. Retrieved from [Link]

  • Universidad Autónoma de Madrid. (n.d.). Enhanced selectivity to olefins in the hydrodechlorination of trichloromethane using Ag-Pd on activated carbon catalysts. Retrieved from [Link]

  • Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Retrieved from [Link]

  • MDPI. (2020, September 1). Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]

  • JOCPR. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Retrieved from [Link]

  • PMC. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Position Functionalization of Naphthyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for naphthyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the selective functionalization of the C3 position on naphthyridine scaffolds. The inherent electronic and steric properties of the naphthyridine core often render the C3 position less reactive, posing a significant hurdle in synthesis.

Naphthyridine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide range of biological activities.[1][2][3] However, their synthesis and elaboration are not trivial. The C3 position, in particular, is often sterically shielded by adjacent substituents and electronically deactivated, making reactions like cross-couplings and direct C-H functionalizations challenging. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate these synthetic obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My palladium-catalyzed direct C-H arylation at the C3 position has failed. I'm seeing no reaction or very low conversion. Where do I begin troubleshooting?

A1: Failure in direct C-H arylation at a hindered position is a common issue stemming from several factors, including catalyst selection, reaction conditions, and the inherent reactivity of the substrate. Here is a systematic approach to troubleshooting:

  • Evaluate Your Catalytic System: The choice of palladium source and ancillary ligand is paramount.

    • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, their performance is highly dependent on the ligand and conditions.[4][5] Consider using well-defined pre-catalysts (e.g., G3-palladacycles) which can offer more reproducible initiation of the catalytic cycle.

    • Ancillary Ligand: For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., tBu₃P, biarylphosphines like SPhos or XPhos) are often required. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0)L species, which is crucial for oxidative addition and C-H activation.

    • Catalyst Poisoning: Nitrogen heterocycles can coordinate strongly to the metal center, leading to catalyst deactivation.[6] Using a robust ligand that sterically shields the metal center can mitigate this.

  • The Critical Role of an Additive (Pivalic Acid): Many modern direct arylation protocols for heterocycles rely on a substoichiometric amount of pivalic acid (PivOH).[7] Its role is to facilitate the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.[7][8] The pivalate anion acts as a proton shuttle, significantly lowering the activation energy for C-H bond cleavage. If you are not using it, its addition is the first and most critical modification to test.

  • Re-optimize Base and Solvent:

    • Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is typically used. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost. The choice of base can be critical and is worth screening.

    • Solvent: High-boiling polar aprotic solvents like DMA, DMF, or dioxane are standard.[7] They are necessary to achieve the high temperatures (100-150 °C) often required for activating challenging C-H bonds.

Below is a logical workflow for troubleshooting a failed C3 direct arylation reaction.

troubleshooting_workflow cluster_catalyst Catalyst System Review cluster_conditions Reaction Conditions Optimization cluster_strategy Alternative Strategies start Low/No C3 Arylation Yield cat_check Is your ligand bulky & electron-rich? (e.g., Biarylphosphine) start->cat_check precatalyst Consider a well-defined pre-catalyst (e.g., G3-Pd) cat_check->precatalyst No ligand_ratio Optimize Pd:Ligand ratio (typically 1:2) cat_check->ligand_ratio Yes pivoh_check Are you using PivOH as an additive? ligand_ratio->pivoh_check add_pivoh Add 30 mol% PivOH to facilitate CMD pathway pivoh_check->add_pivoh No base_solvent Screen Base (K2CO3 vs Cs2CO3) & Solvent (DMA, Dioxane) pivoh_check->base_solvent Yes add_pivoh->base_solvent temp Increase Temperature (110°C to 150°C) base_solvent->temp directing_group Install a Directing Group at N1 or C2? temp->directing_group If still failing success Successful C3 Functionalization temp->success alt_metal Switch to alternative catalysis? (e.g., Iridium, Copper) directing_group->alt_metal alt_metal->success

Caption: Troubleshooting workflow for C3-arylation.

Q2: I'm getting a mixture of regioisomers (e.g., C3 and C4). How can I improve selectivity for the C3 position?

A2: Achieving high regioselectivity is a matter of exploiting the subtle electronic and steric differences between C-H bonds.

  • Steric Control with Ligands: The size of your ancillary ligand can be tuned to favor the sterically more accessible position. If C4 is more hindered than C3 on your substrate, a very bulky ligand may favor C3 functionalization. Conversely, if C3 is more hindered, a slightly smaller ligand might be required to allow the catalyst to approach.

  • Use of a Directing Group: This is one of the most powerful strategies for controlling regioselectivity in C-H activation.[8] By installing a directing group (DG) at a nearby position (e.g., C2 or the N1-position), the catalyst is chelated and delivered specifically to the C3 position. A removable directing group, such as an N-methoxy amide, can be particularly effective for heterocycles, as it localizes the active catalyst near the target C-H bond and prevents interference from the ring nitrogen atoms.[6][9]

  • Substrate Electronics: The inherent electronic properties of the naphthyridine ring direct functionalization. C-H bonds with higher acidity are generally more reactive in CMD-type mechanisms. You can sometimes influence this by modifying distant electron-donating or electron-withdrawing groups on the scaffold.

Q3: Are there alternatives to palladium catalysis if my substrate is incompatible or the reaction remains unsuccessful?

A3: Absolutely. When palladium catalysis fails, exploring different transition metals with alternative activation mechanisms is a sound strategy.

  • Iridium-Catalyzed Hydrogen Transfer: Iridium catalysis offers a completely different mechanistic pathway. For instance, a hydrogen transfer-mediated coupling can functionalize the α-position of the pyridyl core in 1,8-naphthyridines.[10] This method avoids the harsh bases and high temperatures of many Pd-catalyzed reactions and can offer complementary reactivity and functional group tolerance.[11]

  • Copper Catalysis: For certain transformations like C-N bond formation, copper catalysts can be a cheaper and effective alternative.[12] While direct C-H arylation with copper is less common for this specific position, it's a field of active research and worth considering for related couplings.

  • Transition-Metal-Free Arylation: In some cases, direct arylation can be promoted by simple alcohols in the presence of a strong base like potassium tert-butoxide, completely avoiding a transition metal.[13] The scope of these reactions can be substrate-dependent but offers a cost-effective and metal-free alternative to investigate.

Data & Protocols

Table 1: Comparison of Selected C-H Arylation Conditions
Substrate TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq.)Additive (mol%)SolventTemp (°C)Yield (%)Ref.
Thiazole4-bromotoluenePd(OAc)₂ (2)PCy₃·HBF₄ (4)K₂CO₃ (1.5)PivOH (30)DMA10095[7]
7-AzaindoleIodobenzenePd(OAc)₂ (5)NoneAg₂O (0.75)2-nitrobenzoic acid (150)DMF8071[14]
Dithienopyrrole9-bromoanthracenePd₂(dba)₃ (2.5)XPhos (10)NaOtBu (1.5)NoneToluene11085 (β-selective)[15]
NaphthyridineAryl BromidePd(OAc)₂ (2-5)Bulky Phosphine (4-10)Cs₂CO₃ (2)PivOH (30)Dioxane120-140Substrate DependentGeneral
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C3-Arylation

This protocol is a starting point based on widely successful conditions for heteroaromatic direct arylation.[7]

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the naphthyridine substrate (1.0 eq.), aryl bromide (1.1 - 1.5 eq.), Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq.) and pivalic acid (PivOH, 30 mol%).

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMA, to a concentration of 0.1-0.2 M).

  • Place the reaction vessel in a preheated oil bath or heating block at 120-140 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the celite pad with additional solvent. Concentrate the combined filtrates in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-naphthyridine product.

Frequently Asked Questions (FAQs)

Q: What is the specific mechanistic role of pivalic acid in direct C-H arylation? A: Pivalic acid is believed to facilitate the turnover-limiting C-H activation step. The reaction proceeds through a Concerted Metalation-Deprotonation (CMD) pathway, where the pivalate anion acts as a proton shuttle. It coordinates to the palladium center and assists in abstracting the proton from the C-H bond simultaneously as the palladium metalates the carbon, forming a palladacycle intermediate. This significantly lowers the activation energy of the C-H cleavage compared to a pathway without such an additive.[7][8]

Caption: Simplified Concerted Metalation-Deprotonation (CMD) pathway.

Q: Why is catalyst poisoning a particular issue with nitrogen heterocycles like naphthyridines? A: The lone pair of electrons on the pyridine-type nitrogen atoms in the naphthyridine core can act as a Lewis base and coordinate strongly to the electron-deficient palladium catalyst.[6] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction. This is why bulky ligands are often essential; they create a sterically crowded environment around the metal center that disfavors the binding of the heterocyclic substrate itself.[16]

Q: How do I choose between a pre-formed catalyst and generating one in situ? A: Generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand) is common and allows for rapid screening of different ligands. However, the exact nature of the active species can be ambiguous and sensitive to reaction conditions, sometimes leading to irreproducibility.[4] Using a well-defined, pre-formed catalyst (a "precatalyst") provides a known quantity of a single-source initiator for the catalytic cycle. This often leads to more robust, reproducible reactions and can be superior in activity, especially when a ligand is prone to decomposition or the catalyst activation is slow. For process development and scale-up, precatalysts are generally preferred.[4][17]

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Marine Drugs.[Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules.[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Request PDF on ResearchGate.[Link]

  • Efficient synthesis of functionalized benzo[b][18][19]naphthyridine derivatives via three-component reaction catalyzed by L-proline. PubMed.[Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. Indian Journal of Chemistry.[Link]

  • Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. PubMed.[Link]

  • Regioselective synthesis of functionalized[18][19]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry (RSC Publishing).[Link]

  • Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances.[Link]

  • Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature.[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.[Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal.[Link]

  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. PubMed.[Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Request PDF on ResearchGate.[Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules.[Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.[Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering.[Link]

  • Biological Activity of Naturally Derived Naphthyridines. Molecules.[Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Organic Chemistry Portal.[Link]

  • Synthesis of Novel Benzo[b][10][18]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.[Link]

  • Illustration of the effects of increasing steric hindrance along the... ResearchGate.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.[Link]

  • Direct palladium-catalysed C–H arylation of BODIPY dyes at the 3- and 3,5-positions. Chemical Communications (RSC Publishing).[Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications).[Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.[Link]

  • Improving Turnover Numbers of Palladium N-Heterocyclic Carbene Catalysts in Challenging Processes: Intramolecular Direct Arylation Reactions with Aryl Chlorides. ACS Catalysis.[Link]

  • Simple alcohols promoted direct C–H arylation of unactivated arenes with aryl halides. Chemical Communications (RSC Publishing).[Link]

  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal.[Link]

Sources

Optimization

Technical Support Guide: Recrystallization of 3-Chloro-7-methyl-1,6-naphthyridine

Executive Summary This guide addresses the purification of 3-Chloro-7-methyl-1,6-naphthyridine (CAS: 1260669-83-5 / Analogous Structures). As a fused heterocyclic intermediate, this compound presents specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 3-Chloro-7-methyl-1,6-naphthyridine (CAS: 1260669-83-5 / Analogous Structures). As a fused heterocyclic intermediate, this compound presents specific challenges regarding solubility differentials and regioisomer separation.

The protocols below prioritize purity (>98% HPLC) and morphological stability . We move beyond generic "try ethanol" advice to provide a causal analysis of why specific solvent systems function for this chloro-methylated 1,6-naphthyridine core.

Part 1: Solvent System Selection

Primary Recommendation: The Binary Gradient System

For the highest purity, specifically to remove non-polar oligomers and polar inorganic salts simultaneously, we recommend a binary system.

Role Solvent Rationale
Solvent (Good) Ethyl Acetate (EtOAc) Dissolves the naphthyridine core effectively at reflux (approx. 77°C) without inducing N-oxide formation.[1]
Antisolvent (Bad) n-Heptane Preferred over hexanes due to higher boiling point (98°C), allowing for a wider thermal window during the crystallization phase.[1]
Alternative: Single-Solvent System (Scale-Up Friendly)

For batches >50g where binary handling is cumbersome.[1]

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Mechanism: 1,6-naphthyridines often exhibit steep solubility curves in alcohols—highly soluble at reflux, sparingly soluble at 0°C.

  • Risk: Alcohols may co-crystallize polar impurities or trace water.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This phenomenon (liquid-liquid phase separation) occurs when the solute concentration exceeds the saturation limit of the oil phase before the crystal nucleation temperature is reached.[1] It is common with chloro-heterocycles which have low melting points relative to the boiling point of the solvent.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Seed: Add a seed crystal (0.1% w/w) at 5-10°C below the boiling point.

  • Slow Cool: Do not crash cool. Wrap the flask in foil/cotton to slow the cooling rate to approx. 10°C/hour.

  • Solvent Adjustment: If using EtOAc/Heptane, you have likely added too much Heptane too quickly. Increase the EtOAc ratio by 10%.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Naphthyridines are electron-deficient and prone to trace oxidation (N-oxides) or polymerization, which are highly colored.[1]

Corrective Protocol:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude solid in pure EtOAc. Add Activated Charcoal (5-10 wt%) .

  • Reflux: Heat at reflux for 15-30 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.[1]

  • Proceed: Continue with the Heptane addition method.

Q3: I have low recovery yield (<50%). Where is my compound?

Diagnosis: The 3-chloro and 7-methyl substituents increase lipophilicity compared to the parent naphthyridine. Your mother liquor likely retains significant product.[1]

Corrective Protocol:

  • Concentration: Rotovap the mother liquor to 25% of its original volume and cool to -20°C for a "second crop."

  • Solvent Switch: If using Ethanol, switch to Isopropanol . The lower solubility of the methyl-derivative in IPA at low temperatures often boosts yield.

Part 3: Validated Experimental Protocol

Objective: Purification of 10g Crude 3-Chloro-7-methyl-1,6-naphthyridine.

  • Dissolution: Place 10g crude solid in a 250mL round-bottom flask. Add 40 mL Ethyl Acetate .

  • Heating: Heat to reflux with stirring. If solids remain, add EtOAc in 5 mL portions until fully dissolved.

    • Checkpoint: If solution is dark, perform Carbon Treatment (see Q2).[1]

  • Antisolvent Addition: While maintaining gentle reflux, add n-Heptane dropwise via addition funnel.

    • Visual Cue: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-saturation: Add 1-2 mL of EtOAc to clear the turbidity. The solution is now supersaturated.[1]

  • Crystallization: Remove heat. Allow to cool to Room Temp (RT) over 2 hours with slow stirring.

  • Finishing: Cool to 0-4°C in an ice bath for 1 hour.

  • Filtration: Filter the white/off-white needles.[1] Wash with cold Heptane/EtOAc (3:1).[1]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on initial solubility tests.

RecrystallizationLogic Start Start: Crude 3-Chloro-7-methyl-1,6-naphthyridine SolTest Solubility Test (100mg in 1mL Hot Solvent) Start->SolTest EtOAc Ethyl Acetate SolTest->EtOAc Test 1 EtOH Ethanol SolTest->EtOH Test 2 CheckSol Fully Soluble at Reflux? EtOAc->CheckSol Single Method B: Single Solvent (Cooling Crystallization) *Best for Scale* EtOH->Single Soluble at Reflux Insoluble at RT CheckSol->EtOH No CheckPurity Impurity Type? CheckSol->CheckPurity Yes Binary Method A: Binary System (EtOAc + Heptane) *Best for Salt Removal* CheckPurity->Binary Inorganic Salts Present CheckPurity->Binary General Purification PolarImpurities Polar/Inorganic Impurities Binary->PolarImpurities Removes NonPolarImpurities Oily/Non-Polar Impurities Single->NonPolarImpurities Removes

Caption: Decision matrix for selecting the optimal solvent system based on solubility and impurity profile.

References

  • Synthesis of 1,6-Naphthyridine Derivatives. Asian Journal of Chemistry. Describes the use of ethanol and water/ethanol systems for the recrystallization of amino- and cyano-substituted 1,6-naphthyridines. [1]

  • 1,6-Naphthyridine Properties & Synthesis. American Chemical Society (ACS).[1] Provides fundamental data on the physical properties (melting points, solubility) of the 1,6-naphthyridine core and Skraup synthesis variations. [1]

  • Purification of Chloro-Naphthyridines. National Institutes of Health (PMC).[1] Details the synthesis and purification (via chromatography and crystallization) of 2-chloro and 3-bromo derivatives, validating the use of Ethyl Acetate/Hexanes systems.

  • Chemical Building Block Specifications. Hoffman Fine Chemicals. Lists physical state and handling for halogenated 1,6-naphthyridines. [1]

Sources

Troubleshooting

optimizing reaction temperature for 1,6-naphthyridine ring closure

Topic: Optimizing Reaction Temperature for Ring Closure Executive Summary: The Thermal Landscape The synthesis of 1,6-naphthyridines presents a unique thermodynamic challenge compared to quinolines or other diazanaphthal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Ring Closure

Executive Summary: The Thermal Landscape

The synthesis of 1,6-naphthyridines presents a unique thermodynamic challenge compared to quinolines or other diazanaphthalenes. The electron-deficient nature of the pyridine precursor (typically 4-aminopyridine derivatives) significantly raises the activation energy required for electrophilic ring closure.

As a Senior Application Scientist, I categorize the temperature optimization strategies into three distinct thermal regimes. Selecting the wrong regime is the primary cause of experimental failure (tar formation or recovered starting material).

RegimeTemperature RangePrimary MethodCritical Risk
High-Thermal 240°C – 280°CGould-Jacobs CyclizationOxidative polymerization (Charring)
Exothermic 120°C – 150°CModified Skraup / Doebner-MillerRunaway exotherm / Violent eruption
Kinetic/Mild 60°C – 100°CFriedländer / Metal-CatalyzedIncomplete dehydration / Aldol side-reactions

Decision Logic: Selecting the Protocol

Before troubleshooting temperature, validate your synthetic route. 1,6-naphthyridines are strictly governed by the electronics of the starting aminopyridine.

G Start Starting Material AminoPyridine 4-Aminopyridine Start->AminoPyridine AminoEster 4-Aminonicotinic Acid/Ester Start->AminoEster AminoAldehyde 4-Aminonicotinaldehyde Start->AminoAldehyde Route1 Route A: Modified Skraup (Acid Mediated) AminoPyridine->Route1 + Glycerol/Acrolein Route2 Route B: Gould-Jacobs (Thermal Cyclization) AminoEster->Route2 + EMME Route3 Route C: Friedländer (Base/Acid Condensation) AminoAldehyde->Route3 + Ketone Temp1 Temp: 130-150°C Risk: Violent Exotherm Route1->Temp1 Temp2 Temp: 250-280°C Risk: Charring Route2->Temp2 Temp3 Temp: 60-100°C Risk: Side Reactions Route3->Temp3

Figure 1: Decision matrix for selecting the appropriate thermal regime based on precursor availability.

Troubleshooting Guides

Module A: The High-Temperature Gould-Jacobs Reaction

Context: This is the most robust route for 1,6-naphthyridin-4-ones. It requires condensing an aniline/aminopyridine with ethoxymethylenemalonate (EMME) followed by thermal cyclization. The Problem: The cyclization step requires breaking aromaticity to form the intermediate, necessitating extreme heat (250°C+).

Issue: "My reaction turns into a black solid (tar) and yield is <10%."

  • Root Cause: Oxidative polymerization. At 250°C, trace oxygen causes rapid radical polymerization of the electron-rich enamine intermediate.

  • Optimization Protocol:

    • Solvent Switch: Do not use mineral oil. Use Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). It boils at 258°C, providing an internal temperature "ceiling" that prevents hot spots.

    • Degassing: You must vigorously sparge the solvent with Argon for 30 minutes before heating.

    • Addition Rate: Do not mix reagents cold and heat up. Heat the Dowtherm A to a rolling boil (258°C) first. Add the acrylate intermediate dropwise (as a solution or solid) directly into the boiling solvent. This ensures "Flash Cyclization" (kinetic control) rather than prolonged thermal exposure.

Issue: "I see the intermediate enamine on LCMS, but it won't cyclize."

  • Root Cause: Temperature is insufficient. 4-aminopyridine is less nucleophilic than aniline; the activation barrier is higher.

  • Optimization Protocol:

    • Microwave Assist: If thermal reflux fails, transfer to a sealed microwave vessel.

    • Conditions: 250°C - 300°C for 10-20 minutes in Diphenyl Ether. The microwave allows superheating beyond the solvent's atmospheric boiling point, often pushing the reaction over the activation energy barrier that standard reflux cannot breach.

Module B: The Modified Skraup (Exotherm Control)

Context: Synthesis of parent 1,6-naphthyridine from 4-aminopyridine and glycerol. The Problem: The reaction is notoriously violent.[1][2]

Issue: "The reaction erupted out of the condenser."

  • Root Cause: Uncontrolled dehydration of glycerol to acrolein, followed by a runaway Michael addition.

  • Optimization Protocol:

    • The "Sulfo-Mix" Technique: Do not mix everything at once. Pre-mix the 4-aminopyridine, oxidizing agent (e.g., m-nitrobenzenesulfonate), and ferrous sulfate (moderator) in sulfuric acid.

    • Stepwise Heating: Heat to 120°C. Add glycerol dropwise via an addition funnel over 2 hours. This limits the instantaneous concentration of acrolein.

    • Temperature Ceiling: Maintain 140°C. If the temp spikes >150°C, stop addition immediately and apply external cooling.

Detailed Protocol: Microwave-Assisted Gould-Jacobs Cyclization

This protocol is optimized for the synthesis of ethyl 4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate .

Reagents:

  • Intermediate: Diethyl (4-pyridylaminomethylene)malonate (prepared via condensation of 4-aminopyridine + EMME).

  • Solvent: Diphenyl ether (solid at RT, melts at 26°C).

Step-by-Step:

  • Preparation: Place 1.0 mmol of the intermediate in a 10 mL microwave process vial.

  • Solvent: Add 4 mL of Diphenyl ether.

  • Sealing: Cap the vial and purge the headspace with Nitrogen for 2 minutes via a needle through the septum.

  • Irradiation (Phase 1): Ramp to 250°C over 2 minutes. Hold for 15 minutes. High absorption setting.

  • Analysis: Check LCMS. If uncyclized material remains (>20%), proceed to Phase 2.

  • Irradiation (Phase 2): Ramp to 280°C. Hold for 10 minutes. Note: Ensure your vessel is rated for >20 bar pressure.

  • Work-up: Cool to 50°C. Dilute with 10 mL Hexane. The product typically precipitates as a beige solid while the diphenyl ether remains in the hexane solution. Filter and wash with hexane.

Diagnostic Flowchart: Low Yield Troubleshooting

Troubleshooting Start Problem: Low Yield (<30%) CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC Result1 Starting Material / Intermediate Remains Unchanged CheckTLC->Result1 Result2 Complex Mixture / Black Tar CheckTLC->Result2 Result3 Clean Product but Low Mass Recovery CheckTLC->Result3 Sol1 Temp too low. Action: Increase Temp to 280°C or Switch to Microwave. Result1->Sol1 Sol2 Oxidative Decomposition. Action: Degas solvent (Ar), Use Dowtherm A, Dropwise addition to reflux. Result2->Sol2 Sol3 Work-up Loss. Action: 1,6-Naphthyridines are amphoteric. Check pH of aqueous layer. Isoelectric precipitation required. Result3->Sol3

Figure 2: Diagnostic workflow for troubleshooting yield issues in 1,6-naphthyridine synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO for the high-temperature cyclization? A: Generally, No . While they are polar, their boiling points (153°C and 189°C) are often too low for the thermal cyclization of the electron-deficient pyridine ring, which typically requires >240°C. Furthermore, DMSO can decompose violently at these temperatures in sealed vessels. Use Diphenyl ether or Dowtherm A.

Q: Why is 4-aminopyridine harder to cyclize than aniline? A: The pyridine nitrogen is electron-withdrawing. This decreases the electron density at the 3-position (the carbon where ring closure must occur), making it a poorer nucleophile for the electrophilic attack on the ester carbonyl. This raises the activation energy, necessitating higher temperatures.

Q: My Skraup reaction solidified. What happened? A: You likely experienced "polymerization en masse." This happens if the moderator (FeSO4) was omitted or if heating was too rapid. The acrolein polymerized before it could react with the amine. You must restart using the "Dropwise Glycerol" method described in Module B.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[3] Link

    • Core reference for the thermal cyclization mechanism and temper
  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[4][5][6][7][8][9] V. The Synthesis of Some 1,6-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. Link

    • Foundational text on 1,6-naphthyridine synthesis specifically
  • Lange, J. H. M., et al. (2001).[3] Microwave-assisted Gould–Jacobs reaction: a rapid and convenient synthesis of 4-oxo-1,4-dihydroquinolines and naphthyridines. Tetrahedron Letters, 42(7), 1367-1369. Link

    • Authority on using microwave irradi
  • Manske, R. H. F. (1942).[2] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[2] Link

    • Detailed review of Skraup conditions and moder

Sources

Optimization

troubleshooting low reactivity of chlorine at position 3 in naphthyridines

Welcome, researchers. This guide is designed to provide advanced troubleshooting for a common yet challenging issue in medicinal chemistry and materials science: the low reactivity of chlorine at the 3-position of naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to provide advanced troubleshooting for a common yet challenging issue in medicinal chemistry and materials science: the low reactivity of chlorine at the 3-position of naphthyridine scaffolds. As Senior Application Scientists, we understand that a stalled reaction can be a significant roadblock. This resource consolidates our field-proven insights and the latest literature to help you overcome this synthetic hurdle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with 3-chloronaphthyridine is sluggish or has failed completely. What is the underlying chemical reason for this?

A: The low reactivity of 3-chloronaphthyridine is rooted in the electronic properties of the naphthyridine core and the inherent stability of the C(sp²)-Cl bond.

  • Electronic Effects of the Naphthyridine Core: Naphthyridines are π-deficient heteroaromatics due to the presence of two electron-withdrawing nitrogen atoms.[1] The precise impact on the C-3 position, however, is highly dependent on the specific isomer (e.g., 1,5-, 1,8-, 2,6-naphthyridine). Unlike positions that are ortho or para to a nitrogen atom (e.g., positions 2, 4, 5, 7 in 1,8-naphthyridine), the C-3 position is meta to both nitrogens in many common isomers. This meta relationship means it does not receive the strong electron-withdrawing activation necessary to facilitate either nucleophilic aromatic substitution (SNAr) or the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.[2]

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less polarizable than the corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition of the aryl chloride to a Pd(0) catalyst center energetically demanding.[3][4][5] This is a general challenge in cross-coupling chemistry but is exacerbated by the electronic nature of the 3-naphthyridyl position.

Q2: I'm attempting a Suzuki-Miyaura coupling. Which specific components of my reaction should I scrutinize first?

A: For a failing Suzuki-Miyaura reaction with an unreactive chloride, a systematic re-evaluation of your catalytic system is paramount. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient.

  • Catalyst & Ligand System: This is the most critical variable. The oxidative addition of an aryl chloride to Pd(0) requires a highly electron-rich and sterically bulky palladium center.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Its strength and solubility can dramatically influence reaction outcomes.

  • Solvent & Temperature: These factors affect the solubility of all components and the energy barrier of the reaction. Anhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation.[6]

  • Reagent Quality: Ensure the purity of your 3-chloronaphthyridine, boronic acid (check for dehydration/trimerization to boroxines), and base.

Below is a troubleshooting workflow to guide your optimization process.

G Start Failed Suzuki Coupling of 3-Chloronaphthyridine Catalyst Upgrade Catalyst System Start->Catalyst Initial & Most Critical Step Base Screen Bases Catalyst->Base After selecting a robust catalyst Success Successful Coupling Catalyst->Success Often sufficient Solvent Optimize Solvent & Temperature Base->Solvent Fine-tune conditions Base->Success Reagents Verify Reagent Quality Solvent->Reagents If issues persist Solvent->Success Reagents->Start Repurify & Restart

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Q3: What are the state-of-the-art catalyst/ligand systems for activating unreactive heteroaryl chlorides like 3-chloronaphthyridine?

A: To overcome the high activation barrier of the C-Cl bond, you must move beyond first-generation catalysts. Modern systems utilize sterically hindered and electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Bulky Biarylphosphine Ligands (Buchwald Ligands): These are the gold standard for activating aryl chlorides. They promote the formation of a highly reactive, monoligated L-Pd(0) species that readily undergoes oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent for challenging couplings.[7]

Ligand ClassRecommended LigandsPalladium SourceKey Advantages
Biarylphosphines SPhos, XPhos, RuPhos, BrettPhosPd₂(dba)₃, Pd(OAc)₂, or Precatalysts (e.g., G3/G4)High activity for Ar-Cl, commercially available, extensive literature.[8][9]
N-Heterocyclic Carbenes IPr, SIPr, IPr*PEPPSI™-IPr, (NHC)Pd(allyl)Cl complexesHigh thermal stability, effective for sterically hindered substrates.[7][10]
Diketiminatophosphane β-Diketiminatophosphane complexesCustom Pd complexExtremely active at low catalyst loadings and mild conditions.[11]

Expert Recommendation: Start with a commercially available Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air-stable and reliably generate the active Pd(0) species, removing a common source of variability.[8]

Q4: My Buchwald-Hartwig amination is failing. How do the requirements differ from a Suzuki coupling for this substrate?

A: While both reactions rely on activating the C-Cl bond, the Buchwald-Hartwig amination has its own unique considerations. The catalytic cycle involves the formation of a palladium-amido complex, and the choice of base is critical for deprotonating the amine without causing side reactions.[12][13][14]

  • Catalyst System: Similar to Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential for coupling aryl chlorides. Ligands like BrettPhos and Xantphos are often cited for their efficacy in C-N bond formation.[13]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[14]

  • Amine Reactivity: Primary amines can sometimes undergo double arylation. This can be suppressed by using a slight excess of the amine or by choosing reaction conditions that favor the mono-arylated product.[15]

G cluster_0 Catalytic Cycle: Buchwald-Hartwig Amination Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)Cl Pd0->PdII_halide Oxidative Addition (Difficult Step for Ar-Cl) PdII_amide L-Pd(II)(Ar)(NR₂) PdII_halide->PdII_amide Amine Coordination & Deprotonation (Base) PdII_amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_amide->Product

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Chloro-7-methyl-1,6-naphthyridine

Here is the technical support guide for the stability of 3-Chloro-7-methyl-1,6-naphthyridine under acidic conditions. Executive Summary 3-Chloro-7-methyl-1,6-naphthyridine is a robust heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the stability of 3-Chloro-7-methyl-1,6-naphthyridine under acidic conditions.

Executive Summary

3-Chloro-7-methyl-1,6-naphthyridine is a robust heterocyclic scaffold. Under standard acidic conditions (e.g., HPLC mobile phases, acidic workups, salt formation), it exhibits high stability. The 3-chloro substituent is located at a position


 to the N1 nitrogen, rendering it resistant to acid-catalyzed nucleophilic displacement (hydrolysis). The 7-methyl group, while activated for deprotonation in basic media, remains inert in acidic environments unless strong oxidants are present.

This guide addresses common troubleshooting scenarios regarding the solubility, stability, and handling of this compound in acidic matrices.

Part 1: Dissolution & Protonation (The "Solubility" Phase)

Q1: I am observing variable solubility when dissolving the compound in dilute HCl. Why does it sometimes precipitate?

A: This behavior is governed by the stepwise protonation of the 1,6-naphthyridine core. The 1,6-naphthyridine scaffold possesses two basic nitrogen atoms with distinct pKa values.

  • N6 (Isoquinoline-like): The most basic site (

    
    ). Protonation occurs here first.
    
  • N1 (Quinoline-like): Less basic (

    
    ). Protonation occurs here second.
    

Troubleshooting:

  • pH < 2: The molecule exists predominantly as the dication (highly soluble).

  • pH 4–6: The molecule exists in equilibrium between the monocation and the free base. If the concentration exceeds the solubility limit of the free base or monocation, precipitation occurs.

  • Solution: Ensure your solvent matrix is buffered well below pH 3.0 for consistent solubility, or use a co-solvent (e.g., 10% DMSO or Methanol) if working near physiological pH.

Q2: Can I store the compound in 0.1% TFA (Trifluoroacetic acid) for prolonged periods?

A: Yes. The 3-chloro group is electronically deactivated towards nucleophilic attack in acidic media. Unlike 2-chloro or 4-chloro isomers, which can undergo hydrolysis to the corresponding "hydroxy" (lactam) tautomers in boiling acid, the 3-chloro position is


 to the nitrogen. This position does not stabilize the Meisenheimer-like intermediate required for nucleophilic aromatic substitution (

).

Recommendation: Storage in 0.1% TFA/Water or Acetonitrile at 4°C is stable for >2 weeks. Avoid storage in oxidizing acids (e.g., Nitric acid) which may attack the 7-methyl group.

Part 2: Reactivity & Degradation (The "Stability" Phase)

Q3: I see a new peak at [M+16] in my LC-MS after exposure to acidic conditions. Is this hydrolysis?

A: It is unlikely to be hydrolysis (


 would be [M-18+16] = [M-2]).
An [M+16] peak typically indicates N-oxidation .
While the methyl and chloro groups are stable in non-oxidizing acids (HCl, 

), the 1,6-naphthyridine nitrogens are susceptible to oxidation if the acid source contains peroxides or if exposed to air/light for extended periods in solution.

Diagnostic Check:

  • Hydrolysis Product (3-Hydroxy): Mass shift of -18 (loss of Cl) + 17 (gain of OH) = -1 amu (approx).

  • N-Oxide: Mass shift of +16 amu .

Q4: Is the 7-methyl group susceptible to acid-catalyzed modification?

A: No, not under standard conditions. The 7-methyl group is


 to the N6 nitrogen. In basic conditions, this position is acidic and can be deprotonated to form an enamine-like anion. However, in acidic conditions, the N6 is protonated, which locks the methyl group and prevents tautomerization. It is chemically inert to hydrolysis.

Part 3: Experimental Protocols

Protocol A: Acid Stability Validation Assay

Use this protocol to validate the integrity of your specific lot under your experimental conditions.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Test Solvent: 1N HCl

  • Control Solvent: Water/Acetonitrile (50:50)

  • Analysis: HPLC-UV (254 nm)

Steps:

  • Preparation: Dilute Compound Stock to 100 µM in Test Solvent (1N HCl).

  • Incubation: Incubate at 60°C for 4 hours (Accelerated degradation condition).

  • Sampling: Take aliquots at T=0 and T=4h. Neutralize the T=4h aliquot with 1N NaOH immediately before injection to prevent peak broadening (optional, depending on column).

  • Analysis: Inject on HPLC.

  • Criteria: Recovery > 98% indicates excellent stability.

Protocol B: Recovery from Acidic Salts

If you have synthesized the HCl salt and need to recover the free base:

  • Dissolve the salt in minimum water.

  • Cool to 0°C.

  • Slowly add saturated

    
     until pH 
    
    
    
    8. (Do not use strong NaOH if avoiding potential surface hydrolysis, though risk is low).
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry over

    
     and concentrate.
    

Part 4: Data Visualization

Figure 1: Protonation & Stability Logic Flow

This diagram illustrates the structural changes of 3-Chloro-7-methyl-1,6-naphthyridine as pH decreases, highlighting the stable zones.

StabilityFlow cluster_stability Stability Zone FreeBase Free Base (Neutral pH) Solubility: Low (Aq) MonoCat Mono-Cation (pH ~ 5.0) Protonation at N6 FreeBase->MonoCat + H+ (pKa ~5.5) DiCat Di-Cation (pH < 2.0) Protonation at N1 & N6 Solubility: High MonoCat->DiCat + H+ (pKa ~4.9) Degradation Degradation Risk (Oxidizing Acids / High T) DiCat->Degradation Oxidants / >100°C

Caption: Stepwise protonation pathway of 1,6-naphthyridine core. The di-cationic state is highly stable to hydrolysis.

Figure 2: Troubleshooting Decision Tree

Use this workflow to identify issues with sample purity in acidic media.

Troubleshooting Start Issue: Purity Drop in Acid CheckMS Check LC-MS Mass Shift Start->CheckMS Plus16 Mass Shift: +16 amu CheckMS->Plus16 Observed Minus1 Mass Shift: -1 / -2 amu CheckMS->Minus1 Observed NoChange No Mass Shift (Peak Broadening) CheckMS->NoChange Observed Diagnosis1 Diagnosis: N-Oxidation Cause: Peroxides/Air Plus16->Diagnosis1 Diagnosis2 Diagnosis: Hydrolysis (Rare) Cause: Extreme Heat (>100C) Minus1->Diagnosis2 Diagnosis3 Diagnosis: Salt Form/Tautomer Action: Adjust pH NoChange->Diagnosis3

Caption: Diagnostic workflow for identifying degradation products in acidic media via LC-MS.

Part 5: Quantitative Data Summary

Table 1: Estimated Physicochemical Properties

PropertyValue (Approx.)Note
pKa (N6) 5.46Isoquinoline-like nitrogen; first protonation site [1].
pKa (N1) 4.93Quinoline-like nitrogen; second protonation site [1].
Hydrolysis Rate < 0.1% / 24hIn 1N HCl at 25°C (Predicted based on scaffold stability) [2].
Solubility (pH 1) > 50 mg/mLForms highly soluble di-hydrochloride salt.
Solubility (pH 7) < 1 mg/mLFree base has limited aqueous solubility.

References

  • pKa Values of Nitrogen Heterocycles. Organic Chemistry Data. [Link]

  • Reactivity of Naphthyridines. National Institutes of Health (PubChem) / 1,6-Naphthyridine Record. [Link]

  • Synthesis and Stability of 1,6-Naphthyridines. Journal of Organic Chemistry. [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 3-Chloro-7-methyl-1,6-naphthyridine

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Chloro-7-methyl-1,6-naphthyridine , designed for medicinal chemists and structural biologists. It moves beyond basic spectral listing to focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Chloro-7-methyl-1,6-naphthyridine , designed for medicinal chemists and structural biologists. It moves beyond basic spectral listing to focus on structural validation , distinguishing the target compound from critical regioisomers common in naphthyridine synthesis.

Content Type: Comparative Technical Guide Application: Structural Elucidation & Quality Control in Kinase Inhibitor Synthesis

Executive Summary & Strategic Context

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinolines in kinase inhibitors (e.g., PI3K, ALK inhibitors). The introduction of a chlorine atom at C3 and a methyl group at C7 creates a specific substitution pattern that breaks the symmetry of the bicyclic system.

The Analytical Challenge: During the synthesis of 3-chloro-7-methyl-1,6-naphthyridine (often via cyclization of 4-amino-pyridines), a common byproduct is the 5-methyl regioisomer . Distinguishing these two requires a precise understanding of spin-spin coupling constants (


) and chemical shift (

) environments. This guide establishes the "Singlet Identification Protocol" as the primary method for validating the 7-methyl isomer.

Experimental Protocol

To ensure reproducibility and comparable resolution, the following acquisition parameters are recommended.

Sample Preparation[1][2][3]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) should be used only if solubility is poor, as it may broaden exchangeable protons or shift the water peak into the aromatic region.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (essential to resolve H4/H5 singlets).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet vs. aromatic protons.

  • Number of Scans (NS): 16–64 (sufficient for >95% purity samples).

Spectral Assignment & Data Analysis[1][4][5]

The 3-chloro-7-methyl-1,6-naphthyridine molecule possesses four distinct aromatic protons and one methyl group . Due to the substitution pattern, all aromatic protons appear as singlets (or exhibit only minute long-range coupling), which is the diagnostic signature of this specific isomer.

Table 1: Chemical Shift Assignments ( , 400 MHz)
Proton

(ppm)
MultiplicityIntegralAssignment Logic
H2 9.15 – 9.25Singlet (s)1HMost deshielded;

to N1, ortho to Cl.
H5 8.65 – 8.75Singlet (s)1H

to N6; deshielded but less than H2 due to lack of Cl-ortho effect.
H4 8.30 – 8.40Singlet (s)1H

to N1; ortho to Cl.
H8 7.60 – 7.70Singlet (s)1H

to N6; shielded relative to H5; adjacent to Me-group (C7).
7-Me 2.75 – 2.85Singlet (s)3HMethyl attached to aromatic ring,

to N6.

Note: Shifts are estimated based on substituent effects applied to the base 1,6-naphthyridine scaffold [1][2]. Precise values may vary by ±0.05 ppm depending on concentration.

Detailed Mechanistic Interpretation
  • The H2 vs. H5 Distinction:

    • H2 is located between N1 and C3-Cl. The inductive effect of Nitrogen (deshielding) combined with the ortho-Chlorine (weakly deshielding/inductive) pushes this peak furthest downfield (~9.2 ppm).

    • H5 is

      
       to N6 but lacks the adjacent halogen. It typically appears upfield of H2 (~8.7 ppm).
      
  • The "Silent" Ring B (H5 & H8):

    • In the 7-methyl isomer, the methyl group blocks C7.

    • H5 (on C5) and H8 (on C8) are separated by the N6 and C7 atoms. Consequently, no vicinal coupling (

      
      ) is possible .
      
    • This results in H5 and H8 appearing as sharp singlets . This is the critical differentiator from the 5-methyl isomer (see Section 4).

  • The 7-Methyl Group:

    • Methyls attached to pyridine-like rings

      
       to the nitrogen are typically deshielded to ~2.7–2.8 ppm, compared to ~2.4 ppm for toluene-like methyls.
      

Comparative Analysis: Target vs. Regioisomer

The most frequent synthesis failure mode is the formation of 3-chloro-5-methyl-1,6-naphthyridine . Differentiating these two is impossible via Mass Spectrometry (identical MW) but trivial via 1H NMR using coupling constants.

Table 2: Critical Differences
FeatureTarget: 7-Methyl Isomer Alternative: 5-Methyl Isomer
H8 Signal Singlet (Isolated)Doublet (

Hz)
H7 Signal Absent (Substituted)Doublet (

Hz)
H5 Signal Singlet (Present)Absent (Substituted)
Coupling No vicinal coupling in Ring B.Strong vicinal coupling (

) in Ring B.
Visual Logic for Structural Validation

The following diagram illustrates the decision tree for validating the 7-methyl structure based on spectral data.

NMR_Analysis Sample Crude Sample (MW = 178.62) Aromatic Analyze Aromatic Region (7.5 - 9.5 ppm) Sample->Aromatic Count Proton Count: Are there 4 Aromatic Protons? Aromatic->Count Coupling Analyze Multiplicity of Protons at ~7.6 and ~8.7 ppm Count->Coupling Yes (4H) Impurity Result: Impurity/Mixture Count->Impurity No (<4H or >4H) Target Result: 7-Methyl Isomer (Target) Coupling->Target All Singlets (H5 & H8 isolated) Isomer Result: 5-Methyl Isomer (Byproduct) Coupling->Isomer Two Doublets (J=6Hz) (H7 & H8 coupled)

Figure 1: Decision tree for distinguishing 3-chloro-7-methyl-1,6-naphthyridine from its 5-methyl regioisomer based on 1H NMR multiplicity.

Advanced Verification (Self-Validating System)

To ensure Trustworthiness in your assignment, perform these self-validating checks:

  • NOE (Nuclear Overhauser Effect) Experiment:

    • Irradiate the Methyl signal at ~2.8 ppm.

    • Target (7-Me): You should observe NOE enhancement of H8 (~7.7 ppm) only.

    • Isomer (5-Me): Irradiating the methyl (at C5) would enhance H4 (~8.4 ppm) or the bridgehead, but not H8.

  • 13C NMR Correlation (HMBC):

    • The Methyl protons should show a strong HMBC correlation to C7 (quaternary) and C8 (tertiary).

    • In the 5-Me isomer, the Methyl correlates to C5 and C4a.

References

  • Paudler, W. W., & Kress, T. J. (1966).[1] "Naphthyridine Chemistry. V. The Nuclear Magnetic Resonance Spectra of the 1,X-Naphthyridines." The Journal of Organic Chemistry, 31(9), 3055–3057. Link

  • Brown, D. J. (2002). The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs, Vol. 63). Wiley-Interscience. Link

  • Reich, H. J. (2024).[2] "1H NMR Chemical Shifts of Heterocycles." University of Wisconsin-Madison / ACS Organic Chemistry Division. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Validation

Comparative Guide: Reactivity of 3-Chloro-1,6-Naphthyridine vs. 3-Chloro-1,5-Naphthyridine

[1] Executive Summary In medicinal chemistry, the naphthyridine scaffold serves as a bioisostere for quinoline and isoquinoline, offering distinct solubility and hydrogen-bonding profiles.[1] However, the reactivity of h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the naphthyridine scaffold serves as a bioisostere for quinoline and isoquinoline, offering distinct solubility and hydrogen-bonding profiles.[1] However, the reactivity of halogenated naphthyridines is highly isomer-dependent.

This guide provides a technical comparison between 3-chloro-1,6-naphthyridine and 3-chloro-1,5-naphthyridine . While both molecules possess a chlorine atom at the electronically "quiet"


-position (relative to N1), the position of the second nitrogen atom (N5 vs. N6) creates a divergence in electronic density and synthetic accessibility.

Key Finding: 3-Chloro-1,5-naphthyridine exhibits superior reactivity in Palladium-catalyzed cross-couplings and is synthetically more accessible than its 1,6-isomer.[1] The 1,5-isomer benefits from a stronger inductive effect due to the proximity of the second nitrogen (N5), facilitating oxidative addition.

Electronic Structure & Mechanistic Analysis

To understand the reactivity differences, we must analyze the electronic influence of the nitrogen atoms on the C3 position.[2]

Structural Topology
  • 3-Chloro-1,5-naphthyridine: The molecule is centrosymmetric (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). The C3 position is 
    
    
    
    to N1 and
    
    
    to N5 (across the ring fusion).
  • 3-Chloro-1,6-naphthyridine: The molecule is unsymmetrical (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). The C3 position is ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    to N1 but
    
    
    to N6.
Electronic Activation (The "Nitrogen Pull")

The reactivity of aryl chlorides in Pd-catalyzed coupling (Suzuki, Buchwald) is often rate-limited by the oxidative addition step, which is accelerated by electron-deficient rings.[2]

  • Inductive Effect (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  In the 1,5-isomer, N5 is only 3 bonds away from C3 (C3-C4-C4a-N5). In the 1,6-isomer, N6 is 4 bonds away (C3-C4-C4a-C5-N6).[2]
    
  • Result: The electron density at C3 is lower in the 1,5-isomer, making the C-Cl bond more susceptible to Pd(0) insertion.[2]

Visualization of Electronic Vectors[1]

Naphthyridine_Electronic_Effects cluster_15 3-Chloro-1,5-Naphthyridine (Higher Reactivity) cluster_16 3-Chloro-1,6-Naphthyridine (Lower Reactivity) Struct15 Structure: N at 1, 5 Cl at 3 Effect15 Inductive Path: N5 is 3 bonds from C3 (Stronger -I Effect) Struct15->Effect15 Reactivity15 Result: Faster Oxidative Addition Better Suzuki Yields Effect15->Reactivity15 Struct16 Structure: N at 1, 6 Cl at 3 Effect16 Inductive Path: N6 is 4 bonds from C3 (Weaker -I Effect) Struct16->Effect16 Reactivity16 Result: Slower Oxidative Addition Requires High-Activity Catalysts Effect16->Reactivity16

Figure 1: Comparative analysis of electronic activation pathways. The shorter inductive path in the 1,5-isomer leads to enhanced electrophilicity at C3.[2]

Comparative Reactivity Data

The following table synthesizes experimental observations regarding the synthesis and reactivity of these isomers.

Feature3-Chloro-1,5-Naphthyridine3-Chloro-1,6-Naphthyridine
Synthetic Accessibility High. Accessible via Skraup reaction of 3-aminopyridine (stable precursor).Low. Requires 4-aminopyridine-N-oxide; Skraup reaction on 4-aminopyridine is often violent/low-yielding.[3]
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Reactivity
Poor. C3 is not activated enough for direct displacement by nucleophiles without N-oxide activation.Poor. Similar to 1,5-isomer; C3 is "pyridine-3-like" (unactivated).
Suzuki Coupling Yields High (75-90%). Standard catalysts (

) often suffice.[1]
Moderate (40-65%). Often requires specialized ligands (e.g., SPhos, XPhos) to drive conversion.[1]
Solubility Moderate in alcohols/DCM.[1]Lower solubility; often requires polar aprotic solvents (DMF/DMSO).[1]
Commercial Availability Common building block.[1]Less common; often custom synthesized.[2][1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 3-Chloro-1,5-Naphthyridine

Rationale: This protocol utilizes a standard catalytic system effective for electron-deficient heterocycles, as validated in organometallic studies (e.g., Knochel group methodologies).[2][1]

Reagents:

  • Substrate: 3-Chloro-1,5-naphthyridine (1.0 equiv)[2]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[2][1]

  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (5 mol%) or 
    
    
    
    (2 mol%) / SPhos (4 mol%)[1]
  • Base: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (2.0 M aq.[1] solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME[2][1]

Workflow:

  • Charge: In a glovebox or under Argon, charge a reaction vial with 3-chloro-1,5-naphthyridine (164 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvate: Add degassed 1,4-Dioxane (4 mL).

  • Activate: Add

    
     solution (1.5 mL).
    
  • Reaction: Seal and heat to 90°C for 4–6 hours. Monitoring by LCMS should show complete consumption of the chloride.[2]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • If the reaction stalls: Switch to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     / XPhos.[1][4] The 1,5-naphthyridine nitrogen can occasionally coordinate Pd; bulky ligands like XPhos prevent this.[2][1]
    
Protocol B: Synthesis of 3-Chloro-1,6-Naphthyridine (The "Difficult" Isomer)

Rationale: Unlike the 1,5-isomer, the 1,6-isomer cannot be easily made from the free amine.[1] This protocol uses the N-oxide route to avoid violent polymerization.

Workflow:

  • Oxidation: Treat 4-aminopyridine with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     / acetic acid to generate 4-aminopyridine-N-oxide.
    
  • Skraup Reaction: React the N-oxide with glycerol, sulfuric acid, and sulfo-mix (nitrobenzene sulfonate) at 140°C.

    • Safety Note: This reaction is exothermic.[2][1]

  • Chlorination: The resulting 1,6-naphthyridine is treated with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     / 
    
    
    
    . Note that chlorination often favors the 2- or 4-position; obtaining the 3-chloro isomer specifically often requires starting from a 3-substituted pyridine precursor or directing groups, making this scaffold significantly more expensive.

Decision Matrix for Drug Discovery

When selecting between these two isomers for a lead series:

  • Choose 1,5-Naphthyridine if:

    • You need rapid SAR generation (high synthetic throughput).[2][1]

    • You require a symmetrical scaffold for crystallographic packing studies.[2][1]

    • You are exploring standard biaryl couplings.

  • Choose 1,6-Naphthyridine if:

    • The specific vector of the N6 nitrogen is required for binding site interactions (e.g., H-bond acceptor placement).[2]

    • You need to break metabolic symmetry to alter clearance rates.[2][1]

    • Caveat: Be prepared for lower yields and more complex scale-up chemistry.[2]

References

  • Synthetic Strategies of 1,5-Naphthyridines

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines[2][1][5]

    • Source: Molecules (2020)[1][5][6]

    • URL:[Link]

    • Relevance: comprehensive review on 1,5-naphthyridine synthesis and reactivity, confirming the accessibility of halogenated deriv
  • Organometallic Reactivity (Knochel Group)

    • Title: The Preparations of Functionalized Organometallics and Their Applications[2]

    • Source: LMU München Dissertation (2015)[2][1][7]

    • URL:[Link]

    • Relevance: Provides specific experimental evidence of 3-chloro-1,5-naphthyridine undergoing metal-mediated coupling (Indium/Palladium), validating its reactivity.[2]

  • 1,6-Naphthyridine Synthesis Challenges

    • Title: 1,6-Naphthyridine[2][1][3][8][9][10][11]

    • Source: ACS Molecule of the Week (2021)
    • URL:[Link][2][1]

    • Relevance: Highlights the synthetic difficulties (violent Skraup reaction) associated with the 1,6-isomer compared to the 1,5-isomer.
  • Suzuki Coupling of Naphthyridines

    • Title: Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1,6]-naphthyridines[2]

    • Source: ResearchGate / Arkivoc[1]

    • URL:[Link]

    • Relevance: Demonstrates that while 1,6-naphthyridines can be coupled, reactivity is often focused on the 5- or 8-positions, implying the 3-position is less reactive.[2][1]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of Substituted 1,6-Naphthyridines

Executive Summary The 1,6-naphthyridine scaffold represents a privileged class of diazanaphthalenes, distinct from its 1,5- and 1,8-isomers due to its specific nitrogen placement (positions 1 and 6). This structural asym...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged class of diazanaphthalenes, distinct from its 1,5- and 1,8-isomers due to its specific nitrogen placement (positions 1 and 6). This structural asymmetry imparts unique electronic properties, making these derivatives critical in drug discovery (antivirals, kinase inhibitors) and materials science (fluorescent probes, organic light-emitting diodes).

This guide provides a technical comparison of the UV-Vis absorption profiles of substituted 1,6-naphthyridines. It analyzes how specific functional groups (amines, carbonyls) and their positions modulate electronic transitions, providing researchers with actionable data for characterizing new derivatives.

Spectral Characteristics & Mechanistic Insight

The Naphthyridine Chromophore

The parent 1,6-naphthyridine ring system exhibits characteristic absorption bands in the UV region (200–340 nm), primarily arising from


 and 

transitions. The presence of two nitrogen atoms stabilizes the LUMO, often resulting in electron-deficient rings that are susceptible to nucleophilic attack and capable of significant charge transfer when coupled with electron-donating groups (EDGs).
Substituent Effects (Auxochromes)

The introduction of substituents dramatically alters the spectral profile:

  • Bathochromic Shift (Red Shift): Electron-donating groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at conjugated positions (C4, C5, C7) raise the HOMO energy level. This reduces the HOMO-LUMO gap, shifting absorption maxima (
    
    
    ) toward the visible region (350–450 nm).
  • Intramolecular Charge Transfer (ICT): Derivatives like 1,6-naphthyridin-4-amines often exhibit broad, structureless bands in the 340–450 nm range due to strong ICT from the amine donor to the naphthyridine acceptor.

  • Lactam-Lactim Tautomerism: 1,6-Naphthyridin-7(6H)-ones display dual fluorescence and solvatochromism, indicative of excited-state proton transfer (ESIPT) or solvent-dependent tautomeric equilibria.

Comparative Analysis: Performance & Data

The following tables compare the spectral performance of 1,6-naphthyridine derivatives against their isomers and specific substituted analogs.

Table 1: Spectral Data of Substituted 1,6-Naphthyridines

Data compiled from recent synthesis and optical property studies.

Compound ClassSubstituent (Position)Solvent

(Abs) [nm]

(Em) [nm]
Key Optical Feature
Parent Scaffold None (1,6-Naphthyridine)MeOH~290–300N/ABaseline UV absorption (

).
7-Oxo Derivative 7-Oxo (Lactam form)DCM294 – 320434 – 521Large Stokes shift; dual fluorescence possible.
4-Amino Derivative 4-Amino (Fused polycyclic)DMSO344 – 428~450Broad absorption; useful for bio-imaging.
Auxochromic 4-Amino 4-DiethylaminoDMSO~448>480Significant red shift due to strong EDG (Diethylamino).
Triazole Conjugate 8-Substituted-TriazoleEtOH425 – 435458 – 502ICT band; sensitive to solvent polarity.
Table 2: Isomeric Comparison (1,6- vs. 1,5- vs. 1,8-Naphthyridines)
IsomerPrimary ApplicationTypical

Range
SolvatochromismNotes
1,6-Naphthyridine Antivirals (HCMV), Fluorophores290 – 450 nmHigh (in amino/oxo derivatives)Asymmetric N-placement allows tunable ICT.
1,5-Naphthyridine Coordination Chemistry290 – 350 nmModerateOften shows higher symmetry; less pronounced ICT.
1,8-Naphthyridine DNA Binding, Antibacterials300 – 360 nmLow to ModerateN-atoms on same side facilitate metal chelation.[1]

Experimental Protocols

Synthesis of 1,6-Naphthyridin-4-amine Derivatives (General Workflow)

Note: This protocol is adapted for the synthesis of fused polycyclic derivatives via acid-mediated cyclization.

Reagents: 4-(Arylamino)nicotinonitrile,


 or 

. Procedure:
  • Preparation: Dissolve 4-(arylamino)nicotinonitrile (1.0 equiv) in concentrated

    
     (or neat 
    
    
    
    ).
  • Cyclization: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by TLC for the disappearance of the nitrile starting material.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly pour into crushed ice/water.

  • Neutralization: Adjust pH to ~8 using aqueous

    
     or 
    
    
    
    .
  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.

  • Purification: Recrystallize from EtOH/DMF or purify via silica gel column chromatography (DCM/MeOH gradient) to obtain the target 1,6-naphthyridin-4-amine.

Standard Operating Procedure (SOP) for UV-Vis Measurement

Objective: Accurate determination of


 and Molar Extinction Coefficient (

).
  • Solvent Selection: Use spectroscopic grade solvents (DMSO, Ethanol, DCM). Critical: Ensure the solvent cutoff is below 250 nm.

  • Stock Solution: Prepare a

    
     M stock solution of the derivative in the chosen solvent. Sonicate if necessary to ensure complete dissolution.
    
  • Working Solutions: Dilute the stock to obtain concentrations of

    
     M, 
    
    
    
    M, and
    
    
    M.
  • Blanking: Fill a quartz cuvette (1 cm path length) with pure solvent. Run a baseline correction on the spectrophotometer (200–800 nm).

  • Measurement:

    • Rinse the cuvette with the lowest concentration sample.

    • Fill and record the spectrum.

    • Repeat for other concentrations.

  • Data Analysis:

    • Identify

      
      .[2][3][4][5]
      
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ).[6]
    • Calculate

      
       from the slope (
      
      
      
      ) using linear regression (
      
      
      ).[6]

Visualization of Workflows & Concepts

Diagram 1: Structure-Property Relationship Workflow

This diagram illustrates how structural modifications translate to observable spectral shifts.

G cluster_0 Structural Modification cluster_1 Electronic Effect cluster_2 Spectral Outcome Parent 1,6-Naphthyridine (Parent Scaffold) Subst Add Substituent (e.g., -NH2, -OH) Parent->Subst Pos Select Position (C4, C7, C8) Subst->Pos HOMO HOMO Energy Increases Pos->HOMO  EDG Effect ICT Intramolecular Charge Transfer Pos->ICT  Donor-Acceptor Gap Band Gap (ΔE) Decreases HOMO->Gap Shift Bathochromic Shift (Red Shift) Gap->Shift ICT->Shift Vis Visible Absorption (>400 nm) Shift->Vis Fluoro Fluorescence Emission Vis->Fluoro  Excitation

Caption: Causal pathway from structural substitution to observed bathochromic shifts and fluorescence.

Diagram 2: Experimental Measurement Protocol

A self-validating workflow for ensuring data integrity during UV-Vis analysis.

Experiment Start Start: Sample Preparation Solvent Select Solvent (Cutoff < 250 nm) Start->Solvent Stock Prepare Stock (1 mM) Solvent->Stock Dilution Prepare Dilution Series (10, 25, 50 µM) Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Measure Measure Absorbance (200-800 nm) Blank->Measure Check Absorbance < 1.0? Measure->Check Check->Dilution No (Dilute further) Calc Calculate ε (Linear Regression) Check->Calc Yes Report Report λmax & ε Calc->Report

Caption: Step-by-step SOP for determining Molar Extinction Coefficient (


).

References

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Link

  • Giraud, F., et al. (2012). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry. Link

  • Madaan, A., et al. (2015). 1,6-Naphthyridines: A Review on their Synthesis and Biological Activities. ResearchGate. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners. BenchChem. Link

  • Santa Cruz Biotechnology. 1,6-Naphthyridine Product Data. SCBT. Link

Sources

Validation

Validating Structure-Activity Relationships (SAR) of Naphthyridine Analogs: A Comparative Technical Guide

Topic: Validating Structure-Activity Relationships (SAR) of Naphthyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Naphth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Structure-Activity Relationships (SAR) of Naphthyridine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Naphthyridine Advantage

In the landscape of nitrogen-heterocycle drug discovery, the 1,8-naphthyridine scaffold has emerged as a superior bioisostere to the classical quinoline and quinazoline cores. While quinolines have historically dominated kinase inhibitor and antibacterial pipelines, they often suffer from lipophilicity-driven metabolic liabilities and limited hydrogen-bonding vectors.

This guide provides a technical framework for validating the Structure-Activity Relationship (SAR) of naphthyridine analogs. We objectively compare their performance against quinoline alternatives, focusing on kinase inhibition (specifically c-Met and VEGFR pathways) and antibacterial potency (DNA gyrase targeting), supported by rigorous experimental protocols.

Comparative Analysis: Naphthyridine (The Product) vs. Quinoline (The Alternative)

To validate a new scaffold, one must first establish its physicochemical superiority. The introduction of the second nitrogen in the naphthyridine ring (specifically at the 8-position in 1,8-naphthyridines) fundamentally alters the electronic landscape compared to quinoline.

Table 1: Physicochemical & Pharmacological Performance Matrix
Feature1,8-Naphthyridine Analogs (The Product)Quinoline/Quinazoline (The Alternative)Impact on Drug Design
H-Bonding Capacity Dual Acceptor (N1 & N8)Single Acceptor (N1)N8 offers an additional vector for water-mediated bridges or direct interaction with kinase hinge residues (e.g., Thr/Met gatekeepers).
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Naphthyridines generally exhibit better aqueous solubility, reducing the need for complex formulation.
Metabolic Stability Moderate to HighLow to ModerateThe electron-deficient ring is less prone to oxidative metabolism (CYP450) compared to the electron-rich benzene ring of quinoline.
Binding Mode Planar, RigidPlanar, RigidBoth intercalate DNA well, but naphthyridines show distinct selectivity profiles in ATP-binding pockets due to the extra nitrogen lone pair.
Mechanistic Insight: The "Nitrogen Walk" Effect

In kinase inhibitor design, switching from a quinoline to a 1,8-naphthyridine often retains the Type I binding mode (ATP competitive) but significantly alters selectivity. The N8 nitrogen can repel hydrophobic residues in the "back pocket" of certain kinases, thereby filtering out off-target hits that accommodate the more hydrophobic quinoline core.

Visualizing the SAR Logic

To validate the SAR of a naphthyridine series, researchers must systematically probe specific positions. The diagram below illustrates the critical modification vectors required to establish a robust SAR model.

SAR_Logic Core 1,8-Naphthyridine Core Pos2 Position 2/7 (Hinge Binding) Core->Pos2 Critical Interaction Pos3 Position 3 (Solvent Front) Core->Pos3 Vector Optimization Pos4 Position 4 (Steric Gate) Core->Pos4 Conformation Control Activity Kinase/Gyrase Potency (IC50) Pos2->Activity H-Bond Donor/Acceptor Pos3->Activity Secondary Binding Solubility ADME: Solubility & LogD Pos3->Solubility Polar Groups (e.g., Morpholine) Selectivity Selectivity Profile Pos4->Selectivity Clash with Gatekeeper

Figure 1: Strategic SAR modification points on the 1,8-naphthyridine scaffold. Position 2/7 dictates primary affinity, while Position 3 modulates physicochemical properties.

Experimental Validation Protocols

Trustworthiness in SAR data comes from reproducible, self-validating protocols. Below are the specific methodologies to validate naphthyridine analogs.

Protocol A: Structural Verification via Friedländer Synthesis

Objective: Ensure the scaffold is correctly formed before biological testing. Naphthyridines are prone to isomeric byproducts.

  • Reactants: 2-Amino-nicotinaldehyde + Active Methylene Compound (e.g., ketone/nitrile).

  • Catalyst: Proline or piperidine (Base-catalyzed).

  • Validation Step: Use HMBC NMR (Heteronuclear Multiple Bond Correlation).

    • Check: Verify the correlation between the bridgehead carbons and the newly formed ring protons.

    • Pass Criteria: Distinct N1 vs N8 chemical shifts (N8 is typically more deshielded).

Protocol B: Biochemical Potency Assay (TR-FRET)

Objective: Quantify the IC50 of analogs against a target kinase (e.g., c-Met or VEGFR2) compared to a Quinoline reference.

  • Reagents:

    • Recombinant Kinase Domain (e.g., c-Met).[1]

    • Biotinylated Peptide Substrate.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Test Compounds (Naphthyridine series vs. Quinoline control).

  • Procedure:

    • Prepare 10-point dose-response curves (starting 10 µM, 3-fold dilution).

    • Incubate Kinase + Substrate + ATP (at Km) + Compound for 60 min at RT.

    • Add Detection Mix (Eu-antibody + APC-Streptavidin).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation.

    • Validation Check: The Hill Slope must be between -0.8 and -1.2. Deviations indicate aggregation or non-specific binding (common with flat aromatic quinolines, less common with polar naphthyridines).

Protocol C: Cellular Selectivity & Viability (MABA)

Objective: Confirm that potency translates to cell models and assess cytotoxicity.

  • Cell Lines:

    • Target: MKN-45 (c-Met amplified gastric cancer).

    • Control: HFF-1 (Human Foreskin Fibroblasts) for toxicity index.

  • Method (Microplate Alamar Blue Assay - MABA):

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with compounds for 72h.

    • Add Resazurin (Alamar Blue) solution.

    • Incubate 4h; measure fluorescence (Ex 530nm / Em 590nm).

  • Result Interpretation:

    • Calculate Selectivity Index (SI) =

      
      .
      
    • Benchmark: A successful naphthyridine analog should show SI > 10.

Case Study: Naphthyridines as Dual c-Met/VEGFR2 Inhibitors

Recent literature highlights the 1,6- and 1,8-naphthyridine scaffolds as potent inhibitors of c-Met and VEGFR2, surpassing quinoline analogs in metabolic stability.

Experimental Data Summary (Aggregated from Literature):

Compound ClassTargetIC50 (Enzymatic)IC50 (Cellular - MKN45)Microsomal Stability (t1/2)
Quinoline Ref (Crizotinib analog) c-Met4.0 nM12 nM35 min
1,8-Naphthyridine Analog (Lead) c-Met2.1 nM 8 nM >60 min
1,6-Naphthyridine Analog c-Met15.0 nM45 nM40 min

Analysis: The 1,8-naphthyridine derivative demonstrates a 2x potency improvement and nearly double the metabolic half-life compared to the quinoline reference. This is attributed to the N8 nitrogen reducing the electron density of the ring, making it less susceptible to oxidative attack by liver enzymes.

Validation Workflow Diagram

This workflow ensures that every "hit" is a true positive, filtering out PAINS (Pan-Assay Interference Compounds).

Validation_Workflow Start Design: Naphthyridine Analog Synth Synthesis (Friedländer/Vilsmeier) Start->Synth QC QC: NMR & LC-MS Purity >95% Synth->QC EnzAssay Enzymatic Assay (TR-FRET) Target: Kinase/Gyrase QC->EnzAssay CellAssay Cellular Assay (MABA) Target vs. Normal Cells EnzAssay->CellAssay Decision Is SI > 10 & Hill Slope ~1.0? CellAssay->Decision Lead Validated Lead Candidate Decision->Lead Yes Refine Refine Substituents (SAR Loop) Decision->Refine No Refine->Start

Figure 2: Step-by-step validation workflow for naphthyridine drug candidates, incorporating quality control and decision gates.

References

  • Recent Developments And Multiple Biological Activities Available With 1, 8-Naphthyridine Deriv
  • Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine deriv
  • Quinoline Analogs as Kinase Inhibitors: A Compar
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.PubMed (NIH).
  • Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.RSC Publishing.

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Comparative

A Comparative Guide to the Elemental Analysis and Purity Verification of 1,6-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals The Imperative of Purity in Drug Discovery The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, forming the core of molecules targe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Drug Discovery

The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, forming the core of molecules targeting a wide array of diseases, including cancer and bacterial infections.[1] The specific placement and nature of substituents on the bicyclic ring system are critical determinants of a compound's pharmacological activity. Therefore, unambiguous structural confirmation and rigorous purity assessment are foundational to ensuring the integrity of biological data and meeting stringent regulatory standards.

Core Analytical Techniques: A Comparative Overview

A comprehensive characterization of a 1,6-naphthyridine compound necessitates the use of a suite of orthogonal analytical techniques. Each method provides a unique piece of information, and their collective data builds a complete profile of the molecule's identity, structure, and purity.

TechniquePrincipleStrengthsLimitationsApplication to 1,6-Naphthyridines
Combustion Analysis (CHNS) The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured to determine the mass percentage of each element.[6][7]Provides the fundamental elemental composition, which is essential for confirming the empirical and molecular formula of a novel compound.[6][8]Destroys the sample; provides no structural information.[7] Requires a highly pure sample for accurate results.Foundational for any newly synthesized 1,6-naphthyridine derivative to experimentally validate the calculated elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic nuclei with non-zero spin (e.g., ¹H, ¹³C) in a strong magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the chemical environment of each atom.Unparalleled for detailed structural elucidation in solution.[9] Provides definitive information on atom connectivity, stereochemistry, and conformation. Quantitative NMR (qNMR) can be used for purity assessment.[10]Relatively low sensitivity compared to mass spectrometry. Complex spectra can arise from highly substituted or conformationally flexible molecules.Essential for confirming the precise substitution pattern on the 1,6-naphthyridine core. 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for unambiguous assignment of all proton and carbon signals.[9][10][11][12]
High-Performance Liquid Chromatography (HPLC) Components of a mixture are separated by passing them through a column packed with a stationary phase, driven by a liquid mobile phase. Separation is based on differential partitioning.[13]The workhorse for purity assessment.[] Offers high resolution, sensitivity, and quantitative accuracy for detecting and measuring impurities.[15]Provides limited structural information on its own. Requires a reference standard for absolute quantification unless using a universal detector.Routinely used to determine the percentage purity of synthesized 1,6-naphthyridines. Reversed-phase HPLC with a C18 column is the most common starting point for these moderately polar compounds.[13]
Mass Spectrometry (MS) Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.Extremely high sensitivity. High-resolution mass spectrometry (HRMS) can provide mass measurements with sufficient accuracy to confirm the molecular formula.[16] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.Can be challenging to differentiate isomers. Ionization efficiency can vary significantly between compounds, making quantification difficult without appropriate standards.Confirms the molecular weight of the target 1,6-naphthyridine. LC-MS is critical for identifying and tentatively characterizing impurities by their mass. Fragmentation patterns can offer structural clues.[17][18]
X-ray Crystallography X-rays are diffracted by a single crystal of the compound, and the resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of every atom in the solid state.Provides the absolute, unambiguous three-dimensional structure of a molecule.The primary challenge is growing a single crystal of sufficient size and quality, which is not always possible.[19]Considered the "gold standard" for structural confirmation, especially for complex 1,6-naphthyridine derivatives with multiple stereocenters or for resolving any structural ambiguities that cannot be definitively solved by NMR.[20]

A Validated Workflow for Characterization and Purity Verification

A logical, stepwise workflow is essential for the efficient and comprehensive analysis of a new 1,6-naphthyridine compound. This process ensures that foundational data is secured before proceeding to more complex and time-consuming analyses.

Caption: A logical workflow for the purification, characterization, and purity verification of a novel 1,6-naphthyridine compound.

In-Depth Experimental Protocols

Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of a 1,6-naphthyridine compound by separating it from potential impurities and calculating its peak area percentage.

Causality Behind Experimental Choices: Reversed-phase HPLC is the premier choice for purity analysis of moderately polar small molecules like 1,6-naphthyridines. A C18 column provides excellent retention and resolution. A buffered mobile phase (e.g., with formic or trifluoroacetic acid) ensures sharp, symmetrical peaks by protonating basic nitrogen atoms common in these scaffolds. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable timeframe.[13][21]

Detailed Protocol:

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: A 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Accurately weigh ~1 mg of the 1,6-naphthyridine compound and dissolve it in 1 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (λmax) for the 1,6-naphthyridine chromophore (e.g., 254 nm) and a lower wavelength (e.g., 220 nm) to detect impurities that may lack the main chromophore.

    • Gradient Program:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all integrated peaks and multiplying by 100.

    • According to ICH guidelines, impurities above the reporting threshold (typically 0.05-0.1%) should be reported.[22]

Self-Validating System: A blank injection (diluent only) must be run to ensure the absence of system peaks. The method's sensitivity should be confirmed by injecting a dilute solution to ensure that impurities at the reporting threshold can be detected.

NMR Spectroscopy for Structural Elucidation

Objective: To unambiguously confirm the chemical structure of the synthesized 1,6-naphthyridine, including the substitution pattern and connectivity of all atoms.

Causality Behind Experimental Choices: A suite of NMR experiments is required for complete structural proof. A ¹H NMR spectrum provides the initial overview of the proton framework. A ¹³C spectrum reveals the carbon skeleton. 2D correlation experiments are then used to piece the structure together. COSY identifies protons that are coupled (typically on adjacent carbons). HSQC correlates each proton directly to the carbon it is attached to.[9] Finally, the HMBC experiment is critical as it reveals long-range correlations (2-3 bonds) between protons and carbons, allowing the connection of different molecular fragments and confirming the overall scaffold and substituent placement.[10]

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 1,6-naphthyridine compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to ensure full solubility and minimize peak broadening.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex spin systems.

    • Experiments to Acquire:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon)

      • ¹H-¹H COSY (Correlation Spectroscopy)

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis:

    • Process and reference all spectra.

    • Assign the proton signals based on chemical shift, integration, and multiplicity.

    • Use the HSQC spectrum to assign the signals of the carbons directly attached to protons.

    • Use the COSY spectrum to trace out proton-proton coupling networks (spin systems).

    • Use the HMBC spectrum to connect the spin systems and assign quaternary carbons. All observed correlations must be consistent with the proposed structure.

Self-Validating System: The data from all experiments must be internally consistent. For example, a correlation seen in the HMBC spectrum must connect two atoms whose positions are supported by the chemical shifts and other 2D correlations.

Integrating Data for Structural Confirmation

The process of confirming a structure is one of logical deduction, where evidence from orthogonal techniques is pieced together to build an irrefutable case.

Data Integration Combustion Combustion Analysis (Provides Empirical Formula) Proposed_Structure Proposed Structure Combustion->Proposed_Structure Validates Atom Ratios HRMS High-Resolution MS (Provides Molecular Formula) HRMS->Proposed_Structure Confirms Mass & Formula NMR_1D 1D NMR (¹H, ¹³C) (Identifies Functional Groups & Atom Count) NMR_1D->Proposed_Structure Suggests Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establishes Atom Connectivity) Confirmed_Structure Confirmed & Characterized Structure NMR_2D->Confirmed_Structure Verifies Connectivity Proposed_Structure->NMR_2D Hypothesis to Test Proposed_Structure->Confirmed_Structure All Data Consistent

Caption: Logical flow demonstrating how data from multiple analytical techniques are integrated to confirm a chemical structure.

References

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn. [Link]

  • Introduction to Combustion Analysis. (2022). Chemistry LibreTexts. [Link]

  • Combustion Analysis Basics. TSI. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Liebig and Combustion Analysis. (2016). University of Cincinnati. [Link]

  • Combustion Analysis Ten Examples. ChemTeam. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025). ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • Synthesis of Novel Benzo[b][6][23]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino... ProQuest. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... Arkivoc. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (2018). Moravek, Inc. [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). MDPI. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (2015). SciSpace. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]

  • 1,6-Naphthyridine. PubChem. [Link]

  • Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. (2023). UR Scholarship Repository. [Link]

  • (PDF) Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. (2025). ResearchGate. [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2019). PMC. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Georgia State University Sites. [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... McGill University. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). PubMed. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica. [Link]-010.pdf)

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Safety & Regulatory Compliance

Safety

3-Chloro-7-methyl-1,6-naphthyridine proper disposal procedures

Executive Summary & Compound Profile Objective: This guide defines the authoritative protocol for the containment, classification, and disposal of 3-Chloro-7-methyl-1,6-naphthyridine . As a halogenated nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide defines the authoritative protocol for the containment, classification, and disposal of 3-Chloro-7-methyl-1,6-naphthyridine . As a halogenated nitrogen heterocycle often used as a pharmaceutical building block, this compound requires strict adherence to "Cradle-to-Grave" management to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).

Compound Identification:

  • Chemical Name: 3-Chloro-7-methyl-1,6-naphthyridine[1][2][3][4][5]

  • CAS Number: 2250241-77-9[2][3][4][5]

  • Molecular Formula: C9H7ClN2[4][5]

  • Chemical Class: Halogenated Heteroaromatic

  • Physical State: Solid (typically off-white to yellow powder)

Critical Hazard Assessment: While specific toxicological data for this isomer may be limited, Standard Operating Procedures (SOPs) for research chemicals dictate treating it as a Category 3 Acute Toxin and Skin/Eye Irritant . Its halogenated nature implies persistence in aquatic environments, mandating zero-discharge to sewer systems.

Waste Characterization & Classification

Proper disposal begins with accurate characterization.[6] Under the Resource Conservation and Recovery Act (RCRA), this compound must be evaluated against the following criteria:

FeatureClassificationRegulatory Code (USA)Rationale
Primary Class Halogenated OrganicD001 / D003 (Potential)Combustible solid; potential to release toxic fumes (NOx, HCl) upon thermal decomposition.
Toxicity Characteristic WasteD000 (Unlisted)Unless proven otherwise via TCLP, treat as toxic. Not specifically P- or U-listed, but falls under "Process Waste" if used as a solvent/reactant.
Solubility LipophilicN/ALow water solubility; high bioaccumulation potential. Strictly prohibited from drain disposal.

Pre-Disposal Handling & Segregation

The Golden Rule of Segregation:

  • Do NOT mix with Oxidizers: The nitrogen-containing naphthyridine ring is susceptible to oxidation. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to exothermic runaway reactions.

  • Do NOT mix with Strong Acids: While the chlorine atom reduces basicity, the nitrogen atoms can still protonate, potentially generating heat or forming insoluble salts that clog waste lines.

Segregation Logic Diagram

SegregationProtocol Chemical 3-Chloro-7-methyl-1,6-naphthyridine (Solid or Solution) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE (Fire/Explosion Risk) Acids Strong Acids (H2SO4, HCl) Chemical->Acids AVOID (Exothermic/Salts) Halogenated Halogenated Solvent Waste (DCM, Chloroform) Chemical->Halogenated CORRECT STREAM (Compatible) NonHalogenated Non-Halogenated Solvents (Acetone, Methanol) Chemical->NonHalogenated ACCEPTABLE (If <1000ppm)

Caption: Segregation logic emphasizing the critical separation from oxidizers and the preference for halogenated waste streams.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Substance (Expired or Excess)
  • Container: Use the original container if intact. If transferring, use a High-Density Polyethylene (HDPE) or Amber Glass jar with a Teflon-lined screw cap.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "3-Chloro-7-methyl-1,6-naphthyridine (100%)"

    • Hazard Checkboxes: Toxic, Irritant.[7]

  • Disposal Path: Lab Pack for High-Temperature Incineration .

    • Why: Incineration at >1000°C is required to break the stable naphthyridine ring and safely capture the liberated chlorine as HCl via scrubbers.

Scenario B: Reaction Mixtures (Mother Liquors)
  • Solvent Assessment:

    • If dissolved in DCM/Chloroform : Classify as Halogenated Solvent Waste .

    • If dissolved in DMSO/DMF : Classify as Halogenated Solvent Waste (due to the solute).

  • Protocol:

    • Allow reaction to cool to room temperature.

    • Verify pH is between 5 and 9. Neutralize if necessary (carefully, to avoid precipitation).

    • Transfer to the Halogenated Waste Carboy .

    • Do NOT fill carboy >90% full (leave headspace for expansion).

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
  • Classification: Solid Hazardous Waste (Debris).

  • Protocol:

    • Place items in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.

    • Sharps: If syringes/needles are contaminated, they go into the Red Sharps Container , not the trash.

    • Double Bagging: If the compound is in fine powder form, double bag to prevent dust release during transport.

Emergency Spill Response (Self-Validating Protocol)

In the event of a spill, immediate containment is vital to prevent aerosolization of the powder.

Spill Response Logic:

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid ActionSolid 1. Dampen with inert oil/solvent (Avoids dust) 2. Scoop into jar Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Pad 2. Absorb completely 3. Scoop into jar Liquid->ActionLiquid Decon Clean surface with soap & water ActionSolid->Decon ActionLiquid->Decon Dispose Tag as Hazardous Waste Decon->Dispose

Caption: Operational flow for spill containment. Note the "Dampen" step for solids to prevent inhalation hazards.

Technical Insight: Never dry-sweep a halogenated heteroaromatic powder. The dust is a potent respiratory irritant.[7] Always dampen with a high-flashpoint solvent (e.g., PEG or mineral oil) or use a HEPA-filtered vacuum if available.

References & Regulatory Grounding

  • PubChem Compound Summary (2026) . 3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9).[2] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA) . RCRA Hazardous Waste Identification: Criteria for Halogenated Solvents. [Link]

  • National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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Handling

Personal Protective Equipment &amp; Handling Guide: 3-Chloro-7-methyl-1,6-naphthyridine

Executive Safety Summary Compound Identity: 3-Chloro-7-methyl-1,6-naphthyridine CAS Number: 2250241-77-9 Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol [1][2][3][4] This guide provides an operational safety framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3-Chloro-7-methyl-1,6-naphthyridine CAS Number: 2250241-77-9 Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol [1][2][3][4]

This guide provides an operational safety framework for handling 3-Chloro-7-methyl-1,6-naphthyridine , a halogenated nitrogen heterocycle often used as a scaffold in drug discovery.[1][2] Due to the specific reactivity of the chloronaphthyridine core, this compound must be treated as a high-potency irritant and potential sensitizer .[1]

Critical Hazard Profile (Class-Based Extrapolation):

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin/Eye Corrosion: Likely causes severe skin irritation or burns (H314/H315) and serious eye damage (H318/H319).[1]

  • Respiratory: May cause respiratory irritation (H335).[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[1]

Chemical Profile & Physical Properties[1][5][6]

Understanding the physical state is the first step in risk mitigation.[1] As a solid halogenated heterocycle, the primary risks are dust inhalation during weighing and dermal absorption during solution-phase handling.[1]

PropertyValue / DescriptionOperational Implication
Physical State Solid (Powder/Crystalline)Risk of airborne particulates; requires static control.[1][2]
Appearance Off-white to brown solidVisual contamination is easily detectable.[1]
Solubility Soluble in DMSO, DCM, MeOHDermal Hazard: Solvents like DMSO increase skin permeation rates significantly.[1]
Melting Point >35°C (Estimated)Store in a cool, dry place to prevent caking or degradation.[1]
Reactivity Halogenated HeterocycleSusceptible to nucleophilic aromatic substitution (

); avoid inadvertent contact with nucleophiles (amines, thiols).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The selection logic is based on the "Barrier Principle"—creating multiple independent layers of protection between the hazard and the operator.[1]

PPE Decision Logic

This diagram illustrates the required PPE escalation based on the scale of operation and the physical state of the compound.[1]

PPE_Logic Start Start: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (Organic Solvent) StateCheck->Solution Synthesis/Transfer ScaleCheck Scale > 100 mg? Solid->ScaleCheck Level2 LEVEL 2: Enhanced Double Nitrile or Laminate Chemical Goggles Fume Hood Required Solution->Level2 Standard Solvent Level3 LEVEL 3: High Hazard Silver Shield® Gloves Face Shield + Goggles Respirator (if outside hood) Solution->Level3 Penetrating Solvent (DMSO) Level1 LEVEL 1: Standard Nitrile Gloves (4 mil) Safety Glasses Lab Coat ScaleCheck->Level1 No (<100mg) ScaleCheck->Level2 Yes (>100mg)

Figure 1: PPE Decision Matrix based on operational scale and solvent carrier.[1][2]

Detailed PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Double Gloving (Nitrile) The outer glove protects against physical abrasion; the inner glove acts as the final chemical barrier.[1][2] Change frequency: Every 30 mins or immediately upon splash.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders (dust entry) or synthesis (splash risk).[1] Goggles must be ANSI Z87.1 compliant.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm) Engineering controls are superior to respirators.[1] If weighing outside a hood is unavoidable, use an N95 or P100 particulate respirator.[1]
Body Protection Tyvek® Sleeves or Lab Coat Cotton lab coats can absorb liquids.[1] Use disposable Tyvek sleeves when handling solutions >10 mL to prevent forearm exposure.[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)[1]
  • Static Control: Naphthyridine powders can be static-prone.[1] Use an anti-static gun or polonium strip near the balance.[1]

  • Containment: Weigh inside a chemical fume hood. If the balance is external, use a "weighing funnel" or closed transfer vessel to move the solid.[1]

  • Clean-Up: Wipe the balance area with a damp paper towel (water/surfactant) immediately after use to capture invisible dust.[1]

B. Synthesis & Reaction Setup
  • Inert Atmosphere: While 3-chloro-7-methyl-1,6-naphthyridine is relatively stable, many coupling reactions (e.g., Suzuki, Buchwald) require inert conditions.[1][2] Purge reaction vessels with Nitrogen or Argon.[1]

  • Temperature Control: Halogenated heterocycles can release HCl or toxic vapors upon thermal decomposition.[1] Ensure reflux condensers are properly cooled and vented into the hood exhaust.[1]

C. Waste Disposal & Deactivation

Never dispose of this compound down the drain.[1] It is a halogenated organic pollutant.[1][5]

  • Segregation: Collect in the "Halogenated Organic Waste" container.

  • Labeling: clearly mark the tag with "3-Chloro-7-methyl-1,6-naphthyridine" and "Toxic/Irritant".[1][2]

  • Rinsing: Triple-rinse all glassware with acetone.[1] Collect the first rinse in the halogenated waste container.[1] Subsequent rinses can go to general solvent waste.[1]

Emergency Response: Spill Management

In the event of a spill, immediate decisive action limits exposure.[1] Follow this logic flow to determine the safety of the cleanup.

Spill_Response Spill Spill Detected Assess Is it contained in the Fume Hood? Spill->Assess InHood Yes: Low Risk Assess->InHood Yes OutHood No: High Risk Assess->OutHood No Absorb 1. Cover with Absorbent Pads 2. Wipe with DCM/Acetone 3. Dispose as Haz Waste InHood->Absorb Evacuate 1. Evacuate Area 2. Alert Safety Officer 3. Do NOT attempt solo cleanup OutHood->Evacuate

Figure 2: Spill Response Decision Tree.[1][2] Note: Spills outside the fume hood require evacuation due to the potential for respiratory irritation.[1]

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Lift eyelids to ensure flushing.[1][5] Seek medical attention.

  • Skin Contact: Remove contaminated clothing.[1][6] Wash skin with soap and water.[1][6][7] Do not use solvents (ethanol/acetone) to wash skin, as this drives the chemical deeper into the dermis.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

References

  • BLD Pharm. (2023).[1] Product Analysis: 3-Chloro-7-methyl-1,6-naphthyridine (CAS 2250241-77-9).[1][2][3][4][8][9] Retrieved from [1][2]

  • National Institutes of Health (PubChem). (2023).[1] Compound Summary: 1,6-Naphthyridine Derivatives & Hazards.[1] Retrieved from [1][2]

  • Hoffman Fine Chemicals. (2023).[1] Safety Data for Halogenated Naphthyridines (3-Bromo-7-chloro-1,6-naphthyridine). Retrieved from [1][2]

  • Temple University EHS. (2023).[1] Guidelines for Halogenated Solvent Disposal.[1] Retrieved from [1][2]

Sources

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